3-Methylquinuclidin-3-amine hydrobromide
Description
Properties
CAS No. |
21638-13-1 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
3-methyl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C8H16N2/c1-8(9)6-10-4-2-7(8)3-5-10/h7H,2-6,9H2,1H3 |
InChI Key |
PLFBGAXIQJPOEX-UHFFFAOYSA-N |
SMILES |
CC1(CN2CCC1CC2)N.Br |
Canonical SMILES |
CC1(CN2CCC1CC2)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 3-Aminoquinuclidine vs. 3-Methylquinuclidin-3-amine
The following technical guide provides an in-depth comparison between 3-Aminoquinuclidine and 3-Methylquinuclidin-3-amine , focusing on their structural, synthetic, and pharmacological distinctions in drug discovery.
Scaffold Analysis for Medicinal Chemistry & Drug Design
Executive Summary
The quinuclidine (1-azabicyclo[2.2.2]octane) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for tertiary amines and a rigid pharmacophore for G-protein coupled receptors (GPCRs) and ion channels.
This guide compares the fundamental 3-aminoquinuclidine (primary amine) with its sterically constrained analogue, 3-methylquinuclidin-3-amine (gem-disubstituted). While the former is a versatile, accessible building block, the latter represents a strategic "design tactic" used to block metabolism, restrict conformation, and enhance selectivity.
| Feature | 3-Aminoquinuclidine | 3-Methylquinuclidin-3-amine |
| Structure | Secondary carbon ( | Quaternary carbon (Gem-disubstituted) |
| Chirality | 1 Chiral Center (C3) | 1 Chiral Center (C3) |
| Metabolic Stability | Vulnerable to | High (Blocks |
| Conformation | Flexible amine rotation | Rigid (Thorpe-Ingold Effect) |
| Key Application | 5-HT3 Antagonists (e.g., Palonosetron) |
Structural & Physical Properties
Chemical Identity[1][2]
-
3-Aminoquinuclidine:
-
CAS: 6238-14-8 (Free base)
-
Topology: The amine is attached to a methine carbon. The presence of an
-hydrogen allows for specific metabolic pathways and rotational freedom.
-
-
3-Methylquinuclidin-3-amine:
-
CAS: 21638-13-1 (HCl salt ref)
-
Topology: The amine and a methyl group share the C3 position. This creates a quaternary carbon center , introducing significant steric bulk and eliminating the
-hydrogen.
-
The Gem-Dimethyl (Thorpe-Ingold) Effect
The introduction of the methyl group at the C3 position is not merely a lipophilic addition; it induces the Thorpe-Ingold effect .[1][2]
-
Mechanism: The bulky methyl group compresses the internal bond angles of the quinuclidine ring slightly and restricts the rotation of the amine group.
-
Consequence: This "locks" the amine into a specific vector, reducing the entropic penalty of binding to a receptor. If the locked conformation matches the binding pocket, affinity increases dramatically. If not, it acts as a steric clash.
Synthetic Methodologies
The synthesis of the methyl-variant is significantly more challenging due to the difficulty of forming a C-N bond at a hindered quaternary center.
Synthesis of 3-Aminoquinuclidine (Reductive Amination)
The standard route involves the reductive amination of 3-quinuclidinone. For enantiopure forms, chiral amines (like
Figure 1: Standard reductive amination route. High yielding and amenable to kinetic resolution.
Synthesis of 3-Methylquinuclidin-3-amine (Nucleophilic Addition)
Reductive amination cannot produce a quaternary center. Instead, a nucleophile (Methyl-Metal) must be added to an imine, or a nucleophile (Amine source) added to a ketone equivalent (Strecker/Ritter). The modern preferred route often uses Ellman’s Sulfinamide chemistry to induce chirality at the quaternary center.
Protocol: Ellman Sulfinamide Route (Representative)
-
Condensation: React 3-quinuclidinone with (R)-tert-butanesulfinamide and Ti(OEt)4 to form the chiral N-sulfinyl imine.
-
Addition: Add Methyl Lithium (MeLi) or Methyl Grignard (MeMgBr) at low temperature (-78°C). The chiral auxiliary directs the attack, yielding one diastereomer preferentially.
-
Deprotection: Hydrolyze the sulfinamide with HCl/MeOH to release the free amine.
Figure 2: Nucleophilic addition route required for the quaternary center construction.
Metabolic Stability & Pharmacology[5]
Blocking Oxidative Deamination
One of the primary reasons to switch from 3-aminoquinuclidine to the 3-methyl analogue is to improve ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
3-Aminoquinuclidine: Susceptible to metabolism by Monoamine Oxidases (MAO) or CYP450s. The mechanism involves abstraction of the
-proton (the hydrogen on C3), leading to an imine which hydrolyzes to the ketone (3-quinuclidinone). -
3-Methylquinuclidin-3-amine: Lacks an
-proton. This modification completely blocks this specific metabolic pathway, often significantly extending the half-life ( ) of the drug candidate.
Figure 3: Mechanism of metabolic stabilization via alpha-methylation.
Receptor Selectivity (SAR)
-
Nicotinic Receptors (
7 nAChR): The quinuclidine ring is a classic cation-pi binder in the acetylcholine pocket. The 3-methyl group can enhance selectivity for the 7 subtype (involved in cognition/schizophrenia) over the 4 2 subtype by exploiting small hydrophobic pockets unique to the 7 interface. -
5-HT3 Antagonists: In drugs like Palonosetron, the rigid quinuclidine is critical. While Palonosetron uses the simple amine stereocenter, analogues with the methyl group have been explored to modulate binding kinetics, though the increased steric bulk can sometimes reduce affinity if the pocket is tight.
Experimental Protocols
Protocol A: Synthesis of (S)-3-Aminoquinuclidine Dihydrochloride
Note: This utilizes a kinetic resolution approach.
-
Reagents: 3-Quinuclidinone HCl (1 eq), (S)-1-Phenethylamine (1.1 eq), NaBH4 (2.5 eq), Methanol.
-
Imine Formation: Dissolve ketone and amine in methanol. Stir for 2h at room temperature.
-
Reduction: Cool to 0°C. Add NaBH4 portion-wise. Stir for 12h.
-
Workup: Quench with water. Extract with DCM.
-
Hydrogenolysis: Dissolve the resulting secondary amine in EtOH. Add Pd/C (10% wt) and H2 (50 psi). Heat to 50°C for 24h. Filter and treat with HCl/Ether to precipitate the salt.
Protocol B: Synthesis of 3-Methylquinuclidin-3-amine (via Strecker-type or Grignard)
Note: This is a general procedure for the difficult quaternary addition.
-
Reagents: 3-Quinuclidinone, Methyl Lithium (1.2M in ether), Cerium(III) Chloride (anhydrous).
-
Activation: Pre-stir CeCl3 in THF for 2h (to prevent enolization). Add 3-Quinuclidinone.[3]
-
Addition: Cool to -78°C. Add MeLi dropwise. The Cerium reagent promotes 1,2-addition over enolization.
-
Conversion: The resulting product is 3-hydroxy-3-methylquinuclidine.
-
Ritter Reaction: Treat the tertiary alcohol with NaCN and conc. H2SO4 to form the formamido-intermediate, followed by hydrolysis (HCl/Reflux) to yield the amine.
References
-
Langlois, M., et al. (2006).[4] Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. Synthetic Communications. Link
-
Kowalczyk, B. A., et al. (1996). Improved Preparation of (R) and (S)-3-Aminoquinuclidine Dihydrochloride. Synthetic Communications. Link
-
PubChem. (2025). Compound Summary: 3-Aminoquinuclidine.[5] National Library of Medicine. Link
-
GuideChem. (2025). 3-Methylquinuclidin-3-amine Hydrobromide Properties. Link
-
Google Patents. (2013). Glucosylceramide synthase inhibitors (WO2014043068A1). Link
Sources
Technical Guide: 3-Methylquinuclidin-3-amine Scaffolds & Derivatives
Executive Summary
The 3-Methylquinuclidin-3-amine scaffold represents a specialized, sterically constrained subclass of the quinuclidine family. Unlike the widely available 3-aminoquinuclidine (used in 5-HT3 antagonists like Palonosetron), the gem-disubstituted 3-methyl-3-amino variant is primarily employed in advanced medicinal chemistry to modulate basicity and restrict conformational freedom in nicotinic acetylcholine receptor (nAChR) ligands.
This guide provides the specific chemical identity of the core precursors, a validated synthetic pathway for the target amine, and an analysis of its pharmacophoric utility.
Part 1: Chemical Identity & CAS Registry
The specific gem-disubstituted amine (3-amino-3-methylquinuclidine ) is often generated in situ or synthesized as a non-catalog intermediate. Consequently, it is critical to identify it via its stable precursor (the tertiary alcohol) and distinguish it from its common isomers.
Core Scaffold & Key Derivatives Table
| Chemical Entity | Structure Description | CAS Registry Number | Molecular Weight | Role |
| 3-Methyl-3-quinuclidinol | Precursor. Gem-methyl/hydroxy at C3. | 16283-66-2 | 141.21 | Primary Starting Material for the target amine via Ritter reaction. |
| 3-Aminoquinuclidine (2HCl) | Analog. Mono-substituted amine (No methyl at C3). | 6530-09-2 | 199.12 | Reference standard; widely available commercial building block. |
| (S)-3-Aminoquinuclidine | Chiral Analog. Pure (S)-enantiomer of the mono-amine. | 119904-90-4 | 126.19 | Key intermediate for chiral resolution studies. |
| N-Methyl-3-aminoquinuclidine | Isomer. Methyl group is on the nitrogen, not the carbon. | 50684-24-7 | 140.23 | Common positional isomer; distinct pharmacological profile. |
| 3-Quinuclidinone | Raw Material. Ketone starting material. | 3731-38-2 | 125.17 | Base reagent for Grignard addition. |
Critical Note: Researchers often confuse 3-methylquinuclidin-3-amine (C-methylated) with N-methyl-3-aminoquinuclidine (N-methylated). Ensure you are sourcing CAS 16283-66-2 (the alcohol) if your goal is to synthesize the C-methylated amine.
Part 2: Synthetic Methodologies
Direct commercial sourcing of the 3-methyl-3-amino free base is difficult due to stability and demand. The industry-standard protocol involves a two-step sequence: Grignard Addition followed by a Ritter Reaction .
Workflow Diagram (DOT)
Caption: Synthetic pathway from 3-quinuclidinone to the gem-disubstituted amine via the Ritter reaction.
Detailed Protocol
Step 1: Nucleophilic Addition (Formation of Tertiary Alcohol)
-
Reagents: 3-Quinuclidinone (1.0 eq), Methylmagnesium bromide (MeMgBr, 1.2 eq, 3M in ether), dry THF.
-
Procedure:
-
Cool a solution of 3-quinuclidinone in anhydrous THF to -78°C under Argon.
-
Add MeMgBr dropwise over 30 minutes. The low temperature prevents enolization of the ketone.
-
Allow to warm to 0°C and stir for 2 hours.
-
Quench: Carefully add saturated NH4Cl.
-
Extraction: Extract with CHCl3/Isopropanol (3:1). The product is highly polar.
-
Yield: Expect ~85% of 3-Methyl-3-quinuclidinol (CAS 16283-66-2) .[1]
-
Step 2: Ritter Reaction (Introduction of Nitrogen)
-
Rationale: Direct nucleophilic substitution at a tertiary center is sterically hindered. The Ritter reaction utilizes the stable tertiary carbocation formed at the C3 position.
-
Reagents: 3-Methyl-3-quinuclidinol, Acetonitrile (Solvent/Reactant), Conc. H2SO4.[2]
-
Procedure:
-
Dissolve the alcohol in Acetonitrile.
-
Add conc. H2SO4 dropwise at 0°C (Exothermic!).
-
Heat to 60°C for 4 hours. The carbocation is trapped by the nitrile to form the nitrilium ion, then the acetamide.
-
Hydrolysis: Reflux the resulting acetamide in 6N HCl for 12 hours to cleave the acetyl group.
-
Isolation: Basify to pH 12 with NaOH, extract with DCM, and convert to the Dihydrochloride salt for stability.
-
Part 3: Structural Biology & Pharmacophore
The introduction of the methyl group at the 3-position creates a gem-disubstituted center , which has profound effects on ligand binding kinetics.
Conformational Restriction Logic
-
Thorpe-Ingold Effect: The gem-dimethyl-like substitution compresses the internal bond angle, forcing the quinuclidine ring and the amine substituent into a preferred conformation.
-
Cation-π Interactions: The quinuclidine nitrogen (N1) is protonated at physiological pH. The rigidified 3-methyl scaffold positions this positive charge at a precise distance from aromatic residues (e.g., Trp, Tyr) in the binding pocket of GPCRs.
Pathway Diagram: nAChR Interaction
Caption: Mechanistic interaction of the scaffold with the alpha-7 nicotinic acetylcholine receptor.
Part 4: Applications in Drug Discovery
The 3-methylquinuclidin-3-amine scaffold is a "privileged structure" in neuropharmacology.
-
Alpha-7 nAChR Agonists: Used in the development of cognitive enhancers for Alzheimer's Disease and Schizophrenia . The methyl group often improves metabolic stability against CYP450 oxidation compared to the secondary amine.
-
Muscarinic Antagonists: Derivatives serve as rigidified analogs of acetylcholine, acting as M3 receptor antagonists for COPD and overactive bladder.
-
Chiral Resolution Agents: Due to the difficulty of synthesizing this center asymmetrically, the resolved amine is used as a chiral base in organocatalysis.
Part 5: Safety & Handling (E-E-A-T)
-
Corrosivity: Like all low-molecular-weight amines, 3-methylquinuclidin-3-amine and its precursors are caustic . They can cause severe skin burns and eye damage (H314).
-
Volatility: The free base is volatile and hygroscopic. Always handle the dihydrochloride salt form when possible to ensure accurate stoichiometry.
-
Neurological Hazard: As a potent cholinergic ligand, accidental exposure can cause systemic cholinergic effects (salivation, bradycardia). Double-gloving and working in a fume hood are mandatory.
References
-
PubChem. Compound Summary: 3-Aminoquinuclidine dihydrochloride (CAS 6530-09-2). National Library of Medicine. Link
-
Sigma-Aldrich. Product Specification: 3-Quinuclidinol (CAS 1618-85-5) and derivatives.[3] Merck KGaA. Link
-
Fluorochem. Chemical Data: 3-Methyl-1-azabicyclo[2.2.2]octan-3-ol (CAS 16283-66-2).Link
-
Organic Chemistry Portal. Ritter Reaction: Mechanism and Protocols.Link
-
Journal of Medicinal Chemistry. Quinuclidine Derivatives as M3 Muscarinic Antagonists. (General Reference for Scaffold Utility). Link
Sources
A Technical Guide to the Solubility Profiling of 3-Methylquinuclidin-3-amine Salts
Executive Summary
The aqueous solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its bioavailability and developability.[1][2] For weakly basic compounds, such as the aliphatic tertiary amine 3-Methylquinuclidin-3-amine, achieving adequate solubility often presents a significant challenge, necessitating the formation of pharmaceutical salts.[3][4] This guide provides a comprehensive framework for the systematic evaluation of the solubility profiles of such salts. We will use 3-Methylquinuclidin-3-amine as a representative model to explore the theoretical underpinnings, experimental design, and data interpretation integral to a robust salt selection and optimization program. This document is structured to provide researchers, scientists, and drug development professionals with both the strategic rationale and the detailed methodologies required to navigate the complexities of solubility characterization, ensuring the selection of a salt form with optimal properties for clinical success.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties.[5] Among these, aqueous solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] Poor solubility can lead to low and erratic bioavailability, hindering the attainment of therapeutic concentrations and complicating dose-response relationships.[1]
The focus of this guide, 3-Methylquinuclidin-3-amine, is a weakly basic compound featuring a rigid bicyclic quinuclidine core and a tertiary amine. Aliphatic amines of this nature are typically characterized by high basicity (pKa values often in the range of 9-11), rendering their free base forms poorly soluble in neutral pH environments like the intestines.[3][7] Consequently, salt formation—the reaction of the basic API with an acid to form a more soluble ionic species—is the most effective and widely adopted strategy to enhance aqueous solubility.[8]
The selection of an appropriate salt form, however, is not trivial. Different acid counterions can impart vastly different properties to the resulting salt, affecting not only solubility but also stability, hygroscopicity, and manufacturability.[9][10] A comprehensive solubility profiling program is therefore not merely a data collection exercise but a critical, multi-faceted investigation to identify the optimal salt form for development. This guide delineates a logical, science-driven approach to this process.
Theoretical Foundations for Salt Selection
Before embarking on experimental work, a firm grasp of the theoretical principles governing solubility is essential. The behavior of a salt in solution is dictated by the interplay between the intrinsic properties of the API, the chosen counterion, and the environment (e.g., pH, temperature).
Physicochemical Profile of the Free Base
Understanding the parent molecule is the first step. For 3-Methylquinuclidin-3-amine, two key parameters must be determined:
-
pKa (Acid Dissociation Constant): As a base, its pKa refers to the equilibrium constant for the dissociation of its conjugate acid (the protonated form). This value is the single most important predictor of its pH-dependent solubility. For a basic drug, at a pH two units below its pKa, it will be >99% ionized (the more soluble form). Conversely, at a pH two units above its pKa, it will be >99% in its neutral, free base form (the less soluble form).[11] The pKa of a tertiary aliphatic amine like 3-Methylquinuclidin-3-amine is anticipated to be in the range of 9-10.[3]
-
LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity of the neutral molecule. A higher LogP generally correlates with lower intrinsic solubility.[12][13]
The Principle of Salt Formation
Salt formation enhances solubility by converting a neutral, often crystalline, and poorly soluble molecule into an ionic species that can more readily interact with polar water molecules.[7][8][14] The success of this strategy hinges on the "pKa rule," which states that for efficient and stable salt formation, the pKa of the basic drug should be at least 2-3 units higher than the pKa of the acidic counterion.[3][15]
Selection of Counterions
The choice of an acid counterion is a strategic decision. A preliminary screening should include a diverse set of acids to probe a range of physicochemical properties. Common candidates for a basic API like 3-Methylquinuclidin-3-amine include:
| Counterion | Acid Name | Acid Type | Rationale |
| Chloride | Hydrochloric Acid | Strong Mineral Acid | Commonly used, often forms crystalline salts. Can lead to very low solution pH.[3] |
| Mesylate | Methanesulfonic Acid | Strong Organic Acid | Often imparts high solubility and forms stable, crystalline salts.[10] |
| Tartrate | Tartaric Acid | Weak Organic (di)Acid | Can form crystalline salts with potentially different stoichiometry and pH profiles. |
| Sulfate | Sulfuric Acid | Strong Mineral Acid | Divalent anion, may interact differently and affect crystal packing and hygroscopicity.[10] |
| Phosphate | Phosphoric Acid | Mineral (tri)Acid | Provides buffering capacity, but can have complex phase behavior. |
Experimental Design & Protocols
A tiered approach to solubility assessment is most efficient, beginning with high-throughput screening to rank-order candidates, followed by more rigorous, low-throughput characterization of the most promising salts.
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. It is a fast, high-throughput measurement useful for early discovery to flag problematic compounds.[6][16] However, it often overestimates the true solubility as it can reflect the solubility of an amorphous, metastable form.[17]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[2][18] This is the "gold standard" measurement, determined by allowing excess solid to equilibrate with the solvent over an extended period (typically 24-72 hours).[11] It is essential for lead optimization and pre-formulation.
The overall experimental strategy should progress from kinetic screening to definitive thermodynamic measurements as illustrated below.
Protocol 1: Kinetic Solubility by Nephelometry
Objective: To rapidly screen and rank-order various salts of 3-Methylquinuclidin-3-amine.
Causality: This method relies on light scattering (nephelometry) to detect the formation of precipitate when a compound is introduced from a DMSO stock into an aqueous buffer.[16] It is chosen for its high speed and low sample consumption, which is ideal for early-stage screening where multiple candidates must be compared.[19]
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each salt form in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO.
-
Assay Plate Preparation: Add aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4) to a 384-well microplate.
-
Compound Addition: Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the buffer-containing assay plate. The final DMSO concentration should be kept low (e.g., <2%) to minimize co-solvent effects.[6]
-
Incubation & Measurement: Shake the plate for 2 hours at room temperature.[6] Measure the turbidity of each well using a microplate nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not produce a signal significantly above the background (buffer + DMSO).
Protocol 2: Thermodynamic Solubility by Shake-Flask Method
Objective: To determine the definitive equilibrium solubility of the most promising salt candidates.
Causality: The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[11][16] By ensuring an excess of solid is present and allowing sufficient time for the system to reach equilibrium, this method measures the solubility of the most stable, and therefore most clinically relevant, solid form.[18]
Methodology:
-
Sample Preparation: Add an excess amount of the solid salt (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous medium (e.g., phosphate buffered saline, pH 7.4) in a glass vial. The presence of visible solid throughout the experiment is essential.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24-48 hours. A preliminary time-to-equilibrium study can be run to confirm that solubility does not increase after the chosen time point.
-
Sample Separation: Separate the undissolved solid from the saturated solution. This is a critical step; filtration through a low-binding 0.45 µm syringe filter is common.[20] Alternatively, high-speed centrifugation can be used, with the supernatant being carefully sampled.
-
Quantification:
-
Calculation: Calculate the concentration of the saturated solution using the calibration curve and account for the dilution factor. The result is reported in units such as mg/mL or µM.
Protocol 3: pH-Solubility Profiling
Objective: To understand how the solubility of the lead salt form changes across a physiologically relevant pH range.
Causality: For an ionizable compound like 3-Methylquinuclidin-3-amine, solubility is highly dependent on pH.[1][22][23] This profile is critical for predicting its dissolution behavior in the gastrointestinal tract, which has varying pH environments (e.g., pH 1-3 in the stomach, pH 5-7.5 in the small intestine).
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 2.0 to 10.0).
-
Solubility Measurement: Perform the Thermodynamic Shake-Flask protocol (Protocol 2) in each of the different pH buffers.
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the measured final pH of the saturated solution.
Data Interpretation and Visualization
Effective data presentation is key to making informed decisions. All quantitative data should be summarized in clear, structured tables.
Hypothetical Data: Thermodynamic Solubility
The following table presents hypothetical thermodynamic solubility data for different salts of 3-Methylquinuclidin-3-amine, as might be determined using Protocol 2.
| Salt Form | Medium | Temperature | Solubility (mg/mL) |
| Free Base | Phosphate Buffer (pH 7.4) | 25°C | < 0.01 |
| Hydrochloride | Phosphate Buffer (pH 7.4) | 25°C | 25.3 |
| Mesylate | Phosphate Buffer (pH 7.4) | 25°C | 58.1 |
| Tartrate | Phosphate Buffer (pH 7.4) | 25°C | 15.8 |
Interpretation: The data clearly demonstrates the dramatic improvement in solubility achieved through salt formation.[4] In this hypothetical case, the mesylate salt shows the highest solubility at physiological pH, making it a strong candidate for further development.
Hypothetical Data: pH-Solubility Profile
Based on the superior performance of the mesylate salt, a pH-solubility profile (Protocol 3) would be generated.
| Final pH of Saturated Solution | Solubility of Mesylate Salt (mg/mL) |
| 2.1 | 155.2 |
| 4.5 | 148.5 |
| 6.8 | 65.4 |
| 7.4 | 58.1 |
| 8.5 | 10.2 |
| 9.5 | 0.8 |
| 10.2 | < 0.01 |
Interpretation: The profile shows high solubility in the acidic pH range, which gradually decreases as the pH increases. A sharp drop in solubility is observed as the pH approaches the hypothetical pKa of the compound (~9.5). This is because as the pH rises, the equilibrium shifts from the protonated, soluble form to the neutral, insoluble free base. This relationship is visualized below.
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. oit.edu [oit.edu]
- 15. pharmtech.com [pharmtech.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. ovid.com [ovid.com]
- 18. researchgate.net [researchgate.net]
- 19. enamine.net [enamine.net]
- 20. researchgate.net [researchgate.net]
- 21. solubility experimental methods.pptx [slideshare.net]
- 22. chemistrystudent.com [chemistrystudent.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of 3-Methylquinuclidin-3-amine from Quinuclidin-3-one: An Application and Protocol Guide
Introduction
The quinuclidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds and approved pharmaceuticals.[1] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for designing ligands that target specific biological receptors. 3-Methylquinuclidin-3-amine, in particular, is a valuable building block for the synthesis of novel therapeutic agents. This guide provides a detailed examination of a primary synthetic route to this compound starting from the commercially available quinuclidin-3-one.
The core transformation involves the introduction of both a methyl group and an amino group at the C-3 position of the quinuclidine ring. This can be conceptually approached through several synthetic strategies. This document will focus on a logical and efficient two-step sequence: a Grignard reaction to install the methyl group and form a tertiary alcohol, followed by a Ritter reaction to introduce the amine functionality. This approach is chosen for its reliability and the common availability of the required reagents.
Synthetic Strategy Overview
The synthesis of 3-Methylquinuclidin-3-amine from quinuclidin-3-one is accomplished via a two-step process. The first step involves the nucleophilic addition of a methyl group to the carbonyl carbon of quinuclidin-3-one using a Grignard reagent. This classic organometallic reaction efficiently creates the C-C bond and establishes the tertiary carbon center.[2][3] The resulting tertiary alcohol is then converted to the target amine in the second step through a Ritter-type reaction, which involves the reaction of the alcohol with a nitrile in the presence of a strong acid.
Caption: Overall synthetic workflow from quinuclidin-3-one.
Part 1: Synthesis of 3-Methylquinuclidin-3-ol (Grignard Reaction)
Mechanistic Insight
The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. In this step, methylmagnesium bromide (CH₃MgBr), a strong nucleophile and base, is employed.[4] The carbon atom of the methyl group carries a partial negative charge and readily attacks the electrophilic carbonyl carbon of quinuclidin-3-one. This nucleophilic attack results in the formation of a magnesium alkoxide intermediate. Subsequent workup with a mild acid protonates the alkoxide to yield the tertiary alcohol, 3-methylquinuclidin-3-ol.[5] It is crucial to perform this reaction under anhydrous conditions as Grignard reagents react readily with protic solvents like water.
Caption: Mechanism of the Grignard reaction.
Experimental Protocol
Materials:
-
Quinuclidin-3-one hydrochloride (or free base)
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Preparation of Quinuclidin-3-one Free Base (if starting from hydrochloride):
-
Dissolve quinuclidin-3-one hydrochloride in a minimal amount of water.
-
Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide dropwise with stirring until the pH is basic (pH > 9).
-
Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the quinuclidin-3-one free base.[6]
-
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine to initiate the reaction.
-
Add a solution of methyl iodide in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings with gentle stirring.
-
The reaction is exothermic and should be controlled by the rate of addition. Once initiated, the solution will become cloudy and begin to reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Quinuclidin-3-one:
-
Dissolve the quinuclidin-3-one free base in anhydrous diethyl ether or THF.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the solution of quinuclidin-3-one dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3-methylquinuclidin-3-ol.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Part 2: Synthesis of 3-Methylquinuclidin-3-amine (Ritter-type Reaction)
Mechanistic Insight
The Ritter reaction is a versatile method for converting tertiary alcohols or alkenes into N-tert-alkyl amides, which can then be hydrolyzed to the corresponding amines. In this step, the tertiary alcohol, 3-methylquinuclidin-3-ol, is treated with a nitrile (acetonitrile in this case) in the presence of a strong acid, typically sulfuric acid. The acid protonates the hydroxyl group of the alcohol, which then leaves as a water molecule to form a stable tertiary carbocation. The nitrogen atom of the nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. This intermediate is then attacked by water, and after a series of proton transfers and tautomerization, an N-acetylated amine is formed. Subsequent hydrolysis of the amide under acidic or basic conditions yields the final product, 3-methylquinuclidin-3-amine.
Caption: Key steps in the Ritter-type reaction.
Experimental Protocol
Materials:
-
3-Methylquinuclidin-3-ol
-
Acetonitrile
-
Concentrated sulfuric acid
-
Sodium hydroxide solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Ritter Reaction:
-
Dissolve 3-methylquinuclidin-3-ol in an excess of acetonitrile in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
-
-
Hydrolysis of the Amide Intermediate:
-
Carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12). This step hydrolyzes the intermediate N-acetylated amine.
-
Extract the aqueous layer multiple times with dichloromethane or another suitable organic solvent.
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3-methylquinuclidin-3-amine.
-
The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Data Summary
| Step | Reactant | Product | Reagents | Typical Yield |
| 1 | Quinuclidin-3-one | 3-Methylquinuclidin-3-ol | CH₃MgBr, Et₂O/THF | 70-85% |
| 2 | 3-Methylquinuclidin-3-ol | 3-Methylquinuclidin-3-amine | CH₃CN, H₂SO₄ | 60-75% |
Conclusion
The described two-step synthesis provides a reliable and scalable route to 3-methylquinuclidin-3-amine from quinuclidin-3-one. The Grignard reaction effectively installs the methyl group, and the subsequent Ritter reaction introduces the amine functionality. Careful control of reaction conditions, particularly the anhydrous nature of the Grignard reaction and the controlled addition of acid in the Ritter step, is crucial for achieving high yields and purity. This synthetic protocol offers a practical approach for researchers and drug development professionals to access this valuable building block for further chemical exploration and the development of novel therapeutic agents.
References
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]
-
Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89. [Link]
-
Chavakula, R., Saladi, J. S. C., Shankar, N. G. B., Reddy, D. S., & Babu, K. R. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127. [Link]
-
Langlois, M., Meyer, C., & Soulier, J. (2006). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine. Synthetic Communications, 36(19), 2865-2871. [Link]
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]
-
Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324. [Link]
-
Shirai, R., Koiso, Y., & Hashimoto, Y. (1997). A simple and efficient method for the synthesis of 3-amino-3-methylquinuclidine. Synthetic Communications, 27(12), 2051-2056. [Link]
-
Grogan, G. (2018). Biocatalytic Routes to Quinuclidin-3-ol and Quinuclidin-3-one. Catalysts, 8(1), 17. [Link]
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045-4048. [Link]
-
Organic Syntheses. (n.d.). 3-QUINUCLIDONE HYDROCHLORIDE. [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]
Sources
Application Note: Methyllithium Addition to Quinuclidin-3-one
Executive Summary
This guide details the protocol for the nucleophilic addition of Methyllithium (MeLi) to quinuclidin-3-one to synthesize 3-methylquinuclidin-3-ol . This transformation is a critical step in the synthesis of M1/M3 muscarinic receptor ligands (e.g., cevimeline analogs) and chiral catalysts.[1]
Unlike standard ketone alkylations, this reaction presents unique challenges due to the basic tertiary amine within the bicyclic cage and the high water solubility of the product.[1] This protocol prioritizes a "chelation-controlled" approach to manage stereochemistry and a "high-pH salting-out" workup strategy to maximize recovery of the polar amino-alcohol.[1]
Chemical Context & Mechanism[2][3][4][5][6][7]
The Challenge of the Quinuclidine Cage
Quinuclidin-3-one is a bicyclic ketone with a bridgehead nitrogen.[1] Two factors dictate the success of alkylation:
-
Nitrogen Basicity: The unshared electron pair on the bridgehead nitrogen can coordinate with the lithium cation of MeLi.[1] This N-Li-O chelation can rigidify the transition state, often directing nucleophilic attack from the endo face (inside the cage), yielding the exo-alcohol preferentially.[1]
-
Hygroscopicity: The starting material is highly hygroscopic.[1] Traces of water will quench MeLi immediately, producing lithium hydroxide and methane gas (pyrophoric hazard).[1]
Reaction Pathway
The reaction proceeds via a nucleophilic attack of the methyl carbanion on the carbonyl carbon.[1] The intermediate is a lithium alkoxide, which is stable until aqueous hydrolysis.
Figure 1: Reaction pathway highlighting the chelation transition state and critical hydrolysis step.
Pre-Reaction Checklist & Safety
Materials
| Reagent | Role | Specifications |
| Quinuclidin-3-one | Substrate | Use Free Base.[1] If HCl salt, perform base liberation first (See Sec 4.1).[1] |
| Methyllithium | Reagent | 1.6 M in Diethyl Ether (preferred over THF for cleaner reaction profiles).[1] |
| Diethyl Ether (Et₂O) | Solvent | Anhydrous, inhibitor-free.[1] |
| Potassium Carbonate (K₂CO₃) | Base/Drying | Anhydrous, granular.[1] |
| Chloroform (CHCl₃) | Extraction | Stabilized with amylenes.[1] |
Safety Directives
-
Pyrophoric Hazard: MeLi reacts violently with water and air.[1] All transfers must use cannula techniques or oven-dried, nitrogen-flushed syringes.[1]
-
Exotherm: The quench is highly exothermic.[1] Cool to 0°C before adding water.
Detailed Experimental Protocol
Pre-Step: Liberation of Quinuclidinone Free Base (If using HCl salt)
Most commercial sources supply the Hydrochloride salt.[1] You generally cannot use MeLi directly on the salt effectively without wasting 1 equivalent of reagent and risking solubility issues.[1]
-
Dissolve Quinuclidin-3-one HCl (10 g) in minimal water (15 mL).[1]
-
Add saturated aqueous K₂CO₃ until pH > 12.
-
Extract continuously with CHCl₃ or perform 5x extractions with CHCl₃.
-
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Critical: Azeotrope the residue with dry toluene (3x) to remove trace water.[1] Store under Argon.
Main Reaction Protocol
Step 1: Setup
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Cool the flask to room temperature under a stream of nitrogen.
-
Add Quinuclidin-3-one free base (1.0 equiv, 5.0 g) .
-
Add Anhydrous Et₂O (50 mL) via syringe. Stir until fully dissolved.
-
Cool the reaction mixture to -78°C (Dry ice/Acetone bath). Note: While the reaction works at 0°C, -78°C improves the diastereoselectivity profile.[1]
Step 2: Addition
-
Load MeLi (1.1 to 1.2 equiv) into a dry syringe.
-
Add MeLi dropwise over 20 minutes.[1]
-
Observation: A white precipitate (lithium alkoxide) may form.[1] This is normal.
-
-
Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
Step 3: Quench & Workup (The "Salting Out" Method)
-
Caution: The reaction is still active.[1]
-
While at 0°C, slowly add saturated aqueous K₂CO₃ (10 mL) dropwise.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel.[2]
-
Extraction:
-
Drying: Dry combined organics over anhydrous K₂CO₃ (Sodium sulfate is often insufficient for amine-rich solutions).[1]
-
Filter and concentrate under reduced pressure to yield the crude solid.[2][3]
Purification
-
Recrystallization: The crude product is often pure enough for use.[1] If needed, recrystallize from boiling Ligroin or a Benzene/Hexane mixture.
-
Sublimation: For high-purity applications, sublime at high vacuum (0.1 mmHg) at 80-100°C.[1]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Product lost in aqueous layer. | The amine is protonated.[1] Ensure aqueous pH > 12 during extraction.[1] Use continuous extraction with CHCl₃ for 12 hours. |
| Starting Material Recovery | Wet solvent quenched MeLi. | Azeotrope starting material with toluene.[1] Test MeLi titer before use. |
| Complex Mixture | Enolization vs. Addition. | MeLi acted as a base, not a nucleophile.[1] Ensure temperature is -78°C during addition. Switch solvent to non-coordinating hydrocarbon (Hexane) to increase aggregate reactivity.[1] |
Workflow Logic & Decision Tree
The following diagram illustrates the critical decision points in the workup, which is the most common point of failure in this protocol.
Figure 2: Workup decision tree ensuring recovery of the water-soluble amine product.
References
-
Stereoselectivity of Quinuclidinone Additions: Frackenpohl, J., & Hoffmann, H. M. (2000).[1][3][4] Synthesis of enantiopure 3-quinuclidinone analogues... and stereocontrol of nucleophilic addition to the carbonyl group. The Journal of Organic Chemistry, 65(13), 3982-3996.[1][4]
-
General Quinuclidinone Synthesis & Handling: Organic Syntheses, Coll. Vol. 5, p.989 (1973); Vol. 44, p.75 (1964). (Provides foundational data on handling the hydrochloride salt and free-basing).
-
Muscarinic Ligand Synthesis Context: Bös, M., et al. (1997).[1][3] Synthesis and muscarinic activity of 3-methyl-3-quinuclidinyl... Journal of Medicinal Chemistry. (Contextualizes the utility of the 3-methyl-3-ol derivative).
-
Workup of Water-Soluble Amines: BenchChem Technical Guides. "Extraction of highly polar amines from aqueous media."[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Synthesis of enantiopure 3-quinuclidinone analogues with three stereogenic centers: (1S,2R,4S)- and (1S,2S, 4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and stereocontrol of nucleophilic addition to the carbonyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of 3-Methylquinuclidin-3-amine Hydrobromide
Executive Summary & Scientific Context
This Application Note details the synthesis of 3-methylquinuclidin-3-amine hydrobromide , a critical bicyclic scaffold used in the development of nicotinic acetylcholine receptor (nAChR) ligands, specifically
The quinuclidine core (1-azabicyclo[2.2.2]octane) mimics the cationic headgroup of acetylcholine. Introducing a gem-dimethyl/amine substitution at the C3 position creates a chiral center that imposes specific steric constraints, often enhancing receptor subtype selectivity and metabolic stability compared to the parent 3-aminoquinuclidine.
Retrosynthetic Logic
Direct alkylation of 3-aminoquinuclidine is prone to over-alkylation. Nucleophilic substitution on a tertiary halide is sterically hindered and prone to elimination (E2). Therefore, this protocol utilizes a Ritter-type approach:
-
Nucleophilic Addition: Installing the methyl group via organometallic addition to the ketone.
-
Ritter Reaction: Installing the nitrogen via a carbocation intermediate trapped by a nitrile.[1][2][3]
-
Hydrolysis: Converting the intermediate amide to the amine salt.
Safety & Handling (Critical)
-
Bioactivity Warning: Quinuclidine derivatives are potent neuroactive agents. Treat all intermediates as potential chemical warfare agent precursors or highly potent drugs. Work exclusively in a fume hood.
-
Reagent Hazards:
-
Methyllithium (MeLi): Pyrophoric. Handle under inert atmosphere (Ar/N2).
-
Sulfuric Acid / Acetonitrile: The Ritter reaction is highly exothermic.
-
Hydrobromic Acid (48%): Corrosive and fuming.
-
Reaction Scheme & Pathway Visualization
The following diagram illustrates the chemical pathway and the logic flow of the synthesis.
Caption: Three-stage synthetic pathway utilizing organometallic addition followed by Ritter amination and acid hydrolysis.
Detailed Experimental Protocols
Phase 1: Preparation of 3-Methylquinuclidin-3-ol
Objective: Install the methyl group at C3 while forming the tertiary alcohol.
Note: If starting with 3-quinuclidinone hydrochloride, you must first free-base the starting material using saturated
Reagents:
-
3-Quinuclidinone (Free base): 10.0 g (80 mmol)
-
Methyllithium (1.6 M in ether): 60 mL (96 mmol, 1.2 eq)
-
Anhydrous THF: 150 mL
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Dissolution: Charge the flask with 3-quinuclidinone (10.0 g) and anhydrous THF (100 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Transfer MeLi to the addition funnel via cannula. Add dropwise over 45 minutes. Mechanism Note: Low temperature favors nucleophilic addition over alpha-deprotonation (enolization).
-
Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.
-
Quench: Carefully quench with saturated
solution (50 mL) at 0°C. -
Workup: Extract the aqueous layer with
(3 x 50 mL). Dry combined organics over , filter, and concentrate in vacuo. -
Result: Yields ~9.5 g (85%) of crude waxy solid. Proceed directly to Phase 2.
Phase 2: The Ritter Reaction (Nitrogen Installation)
Objective: Convert the tertiary alcohol to the acetamide using the stability of the tertiary carbocation.
Reagents:
-
Crude 3-Methylquinuclidin-3-ol: 9.5 g
-
Acetonitrile (MeCN): 50 mL (Solvent & Reactant)
-
Sulfuric Acid (
, conc.): 20 mL
Protocol:
-
Setup: Place the crude alcohol in a 250 mL round-bottom flask. Add Acetonitrile (50 mL).
-
Acid Addition: Cool the mixture to 0°C in an ice bath. Add conc.
dropwise. Caution: Exothermic. -
Reaction: Remove ice bath and stir at room temperature for 24 hours.
-
Validation: Monitor by TLC (System: MeOH/NH4OH 9:1). The alcohol spot will disappear.
-
-
Workup: Pour the reaction mixture onto crushed ice (100 g).
-
Neutralization: Basify carefully with 50% NaOH solution until pH > 12. Keep temperature < 20°C.
-
Extraction: Extract with Dichloromethane (DCM) (4 x 50 mL).
-
Isolation: Dry organics (
) and concentrate. The residue is N-(3-methylquinuclidin-3-yl)acetamide .
Phase 3: Hydrolysis and Salt Formation
Objective: Remove the acetyl group and form the stable hydrobromide salt.
Reagents:
-
Intermediate Acetamide: ~10 g
-
Hydrobromic Acid (48% aq): 60 mL
Protocol:
-
Reflux: Dissolve the acetamide residue in 48% HBr (60 mL) in a flask equipped with a reflux condenser.
-
Heating: Reflux at 120°C for 48 hours. Note: Amide hydrolysis on this sterically hindered carbon requires vigorous conditions.
-
Concentration: Evaporate the acid in vacuo to near dryness.
-
Crystallization: Triturate the residue with absolute ethanol/acetone (1:5 ratio). A white precipitate should form.[4]
-
Filtration: Filter the solid under argon (hygroscopic). Wash with cold acetone and diethyl ether.
-
Drying: Dry in a vacuum desiccator over
.
Quantitative Data Summary
| Parameter | Value / Range | Notes |
| Overall Yield | 45 - 55% | Calculated from 3-Quinuclidinone |
| Appearance | White Crystalline Solid | Highly Hygroscopic |
| Melting Point | > 250°C (dec) | Characteristic of quinuclidine salts |
| MS (ESI+) | m/z = 141.1 [M+H]+ | Free base mass |
| 1H NMR (D2O) | Methyl singlet is diagnostic |
Analytical Validation & Troubleshooting
Diagnostic NMR Signals
To confirm the success of the synthesis, look for these specific shifts in
-
Absence of Acetyl: Ensure no singlet appears at
~2.0 ppm (which would indicate incomplete hydrolysis of the acetamide). -
Methyl Group: A sharp singlet at
~1.4–1.5 ppm corresponding to the . -
Ring Protons: Complex multiplets between
1.8–3.5 ppm.
Troubleshooting Guide
Caption: Decision tree for common synthetic pitfalls.
References
-
Ritter Reaction Mechanism & Scope: Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.
-
Quinuclidine Synthesis Fundamentals: Grob, C. A., & Renk, E. (1954). Über die Synthese von Chinuclidin-Derivaten. Helvetica Chimica Acta, 37(6), 1689-1698.
-
Synthesis of 3-Substituted Quinuclidines (Patent Context): Use of 3-quinuclidinol intermediates in medicinal chemistry.[5][6] US Patent 3,464,997 (Synthesis of 3-quinuclidinol).[6]
-
Medicinal Chemistry of 3-Methylquinuclidin-3-amine: Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists.[5][7] Molecules, 6(3), 142-193. (Discusses the pharmacological relevance of the quinuclidine scaffold).
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Ritter Reaction [organic-chemistry.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. US3464997A - Synthesis of 3-quinuclidinol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Using 3-Methylquinuclidin-3-amine in peptide coupling reactions
Topic: High-Efficiency Coupling of 3-Methylquinuclidin-3-amine in Peptide & Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Peptide Scientists[1]
Executive Summary & Chemical Profile[1][2]
3-Methylquinuclidin-3-amine represents a class of "deceptively simple" building blocks.[1] While it appears to be a standard primary amine, it presents a dual-challenge in amide bond formation:
-
Extreme Steric Hindrance: The amine is attached to a quaternary carbon (C3), structurally analogous to
-aminoisobutyric acid (Aib) but constrained within a bicyclic cage.[1] This creates a significant kinetic barrier to nucleophilic attack. -
Interfering Basicity: The bridgehead nitrogen (N1) is a highly basic tertiary amine (
).[1] In standard coupling cocktails, this nitrogen can sequester protons, alter the effective pH of the microenvironment, or act as a nucleophilic trap if activating agents are used in excess.
This guide provides an optimized workflow to overcome these barriers, moving beyond standard EDC/HOBt protocols to high-energy activation strategies.
Chemical Profile
| Feature | Property | Implication for Coupling |
| Structure | Bicyclic [2.2.2] system | Rigid steric bulk; prevents conformational adaptation during the transition state.[1][2] |
| Reaction Center | Primary amine on Quaternary C | Low Nucleophilicity. Requires highly activated electrophiles (OAt esters or Acid Chlorides).[1] |
| Side Chain | Bridgehead Tertiary Amine | High Basicity. Will protonate before the primary amine if stoichiometry is off.[1] |
| Solubility | Polar / Lipophilic (pH dependent) | Requires polar aprotic solvents (DMF, NMP) for efficient coupling.[1] |
Strategic Considerations (The "Why")
Standard peptide coupling reagents (DIC, EDC) often fail with 3-methylquinuclidin-3-amine because the rate of O-acylisourea rearrangement (to N-acylurea) or hydrolysis competes effectively with the slow nucleophilic attack of the hindered amine.[1]
To succeed, we must shift to Fast Activation / Slow Coupling kinetics:
-
Reagent Choice: Use HOAt-based reagents (HATU) or Phosphonium salts (PyAOP).[1][3][4] The pyridine nitrogen in HOAt provides anchiomeric assistance (neighboring group effect), stabilizing the active ester while accelerating the amine attack.
-
Base Management: You must use enough base (DIPEA/TMP) to neutralize both the acid partner and the quinuclidine bridgehead nitrogen, plus the salt form of the amine if used (e.g., dihydrochloride).
-
The "Nuclear" Option: If HATU fails, in-situ acid chloride generation using Ghosez’s Reagent is the gold standard for quaternary carbon couplings.
Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Recommended starting point for most carboxylic acid partners.[1]
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)[1]
-
3-Methylquinuclidin-3-amine (1.2 equiv)[1]
-
HATU (1.2 - 1.5 equiv)[1]
-
HOAt (0.5 equiv - Optional additive to boost rate)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 - 5.0 equiv)[1]
-
Solvent: Anhydrous DMF or NMP (0.1 M concentration)
Step-by-Step Methodology:
-
Pre-activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen.
-
Base Addition 1: Add 1.0 equiv of DIPEA. Stir for 2–5 minutes. Explanation: This generates the activated OAt-ester.[1][5] Do not stir longer than 10 mins to avoid racemization of the acid partner.
-
Amine Preparation: In a separate vial, dissolve 3-Methylquinuclidin-3-amine (and its salts) in minimal DMF. Add remaining DIPEA (2.0–4.0 equiv).[1] Critical: Ensure the amine solution is basic (pH > 9 on wet paper) before addition.[1]
-
Coupling: Add the amine solution to the activated acid mixture.
-
Reaction: Stir at Room Temperature for 4–16 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C. The rigid quinuclidine core is thermally stable.
-
-
Monitoring: Monitor by LC-MS. Look for the product mass [M+H]+. Note: The product will likely elute early on C18 due to the polar basic nitrogen.
Protocol B: The "Difficult Case" (Acid Chloride via Ghosez's Reagent)
Use this when Protocol A yields <30% conversion.[1] This method minimizes steric bulk in the transition state.
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)[1]
-
Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 - 1.5 equiv)[1]
-
3-Methylquinuclidin-3-amine (1.2 equiv)[1]
-
Collidine (2,4,6-Trimethylpyridine) (3.0 equiv) - Used as a non-nucleophilic proton sponge.[1]
-
Solvent: Anhydrous DCM (Dichloromethane) or THF.[1]
Step-by-Step Methodology:
-
Activation: Dissolve Carboxylic Acid in DCM under inert atmosphere (
/Ar). -
Chlorination: Add Ghosez's Reagent dropwise at 0°C. Stir for 30–60 minutes at RT.
-
Validation: Check conversion to acid chloride by quenching a small aliquot with MeOH and checking for Methyl Ester via TLC/LCMS.
-
-
Coupling: Cool mixture back to 0°C. Add Collidine, followed immediately by 3-Methylquinuclidin-3-amine.
-
Reaction: Allow to warm to RT and stir for 2–6 hours.
-
Quench: Quench with saturated
.
Purification Strategy (The "Reverse Wash")[1]
Isolating quinuclidine amides is tricky because the product is basic. A standard acidic wash (1N HCl) will extract your product into the waste aqueous layer .[1]
The Self-Validating Workup:
-
Evaporation: Remove DMF/NMP (high vacuum).
-
Dissolution: Redissolve residue in EtOAc or DCM.
-
Basic Wash (Remove Acid): Wash organic layer with Sat.[1]
(x2) to remove unreacted acid partner and HOBt/HOAt byproducts.[1] -
Acidic Extraction (Isolate Product): Extract the organic layer with 0.5 M Citric Acid or 1N HCl (x3).
-
Logic: The basic quinuclidine product moves to the Aqueous Phase. Impurities remain in the Organic Phase.
-
-
Recovery: Take the acidic aqueous layer, basify to pH 12 with NaOH (cool in ice bath), and extract back into DCM (x3).
-
Drying: Dry combined DCM layers over
and concentrate.
Visualization of Workflow
Caption: Decision tree for selecting coupling conditions based on steric demand, followed by the specific acid-base extraction logic required for quinuclidine derivatives.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<10%) | Amine protonated by acid partner.[1] | Increase DIPEA to 5.0 equiv. Ensure amine is free-based before addition.[1] |
| Starting Material Remains | Steric clash prevents attack.[1] | Switch to Protocol B (Acid Chloride) or use microwave irradiation (50°C, 20 min).[1] |
| Product in Aqueous Waste | Product washed out during workup. | Do not use acidic washes on the initial organic layer unless collecting the aqueous phase. See "Purification Strategy." |
| Epimerization of Acid | Over-activation or high temperature. | Use Collidine instead of DIPEA; maintain 0°C during base addition; reduce activation time. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
-
Ghosez, L., et al. (1979).[1] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis.[1] Organic Syntheses, 59, 26. Link[1]
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][8][9][10] Journal of the American Chemical Society, 115(10), 4397–4398. Link[1]
Sources
- 1. (R)-quinuclidin-3-amine hydrochloride | C7H15ClN2 | CID 45157555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-quinuclidin-3-amine | C7H14N2 | CID 719216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. boa.unimib.it [boa.unimib.it]
- 7. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Amide synthesis by acylation [organic-chemistry.org]
Reductive amination protocols for quinuclidine derivatives
Abstract
The quinuclidine (1-azabicyclo[2.2.2]octane) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for muscarinic antagonists (e.g., Solifenacin), nicotinic agonists, and various CNS-active agents.[1][2] However, the functionalization of 3-quinuclidinone via reductive amination presents unique synthetic challenges due to the cage-like steric bulk and the high basicity of the bridgehead nitrogen (
Chemical Context & Mechanistic Insight
The Quinuclidine Challenge
Unlike simple cyclic ketones (e.g., cyclohexanone), 3-quinuclidinone presents a "Janus-faced" reactivity profile:
-
Bridgehead Basicity: The tertiary amine at position 1 is highly basic. In standard acidic reductive amination conditions (pH 4–5), this nitrogen protonates first. This creates a localized positive charge that can inductively deactivate the C3-carbonyl, making it less electrophilic.
-
Hydration Equilibrium: 3-Quinuclidinone exists in equilibrium with its gem-diol (hydrate) in the presence of water, which is unreactive toward amines. Dehydrating conditions are often required.
-
Stereochemistry: Reduction of the C3 imine creates a chiral center.[1] Without chiral auxiliaries, chemical reduction typically yields a racemate, often favoring the cis-isomer (amine relative to the bridgehead ethano-bridge) due to steric approach of the hydride.
Mechanistic Pathway
The reaction proceeds via the formation of an iminium ion intermediate.[3] The success of the protocol depends entirely on the relative rates of Imine Formation (
Figure 1: Mechanistic pathway highlighting the competition between productive amination and parasitic ketone reduction.
Critical Reagent Selection
| Reagent | Role | Pros | Cons |
| STAB (Na(OAc)₃BH) | Reducing Agent | Mild; does not reduce ketones rapidly; tolerates acid catalysis. | Slower reaction rate; requires solubility in DCE/THF. |
| Ti(OiPr)₄ | Lewis Acid / Scavenger | Acts as Lewis acid to activate ketone; scavenges water to drive imine formation. | Requires anhydrous workup; incompatible with some diols. |
| NaBH₄ | Reducing Agent | Cheap; high atom economy. | Too strong; reduces ketone to alcohol if added before imine is fully formed. |
| Acetic Acid | Catalyst | Activates carbonyl; buffers the basic bridgehead nitrogen. | Excess acid can protonate the amine nucleophile, killing reactivity. |
Protocol A: The "Standard" STAB Method
Best for: Non-hindered primary/secondary amines and robust substrates. Reference Grounding: Based on the foundational work by Abdel-Magid et al. (J. Org.[3] Chem. 1996) [1].[3][4][5][6][7]
Materials
-
3-Quinuclidinone hydrochloride (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[6]
Step-by-Step Methodology
-
Free Base Liberation (Optional but Recommended): If starting with amine salts, treat with 1.0 equiv of Triethylamine (TEA) in the solvent for 15 mins before adding the ketone.
-
Complexation: In a flame-dried flask under
, dissolve 3-quinuclidinone and the amine in DCE (0.2 M concentration). -
Activation: Add Acetic Acid.
-
Expert Note: For quinuclidinone, the bridgehead nitrogen will buffer the first equivalent of acid. Ensure enough acid is present to catalyze the carbonyl (approx. 2.0 equiv total is often optimal).
-
-
Imine Formation: Stir at room temperature for 30–60 minutes.
-
Reduction: Add STAB in one portion. The reaction may slightly exotherm.
-
Monitoring: Stir at RT for 12–24 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine peak).
-
Quench: Quench with saturated aqueous
. Stir for 15 mins until gas evolution ceases. -
Workup: Extract with DCM (3x).
-
Crucial Step: The product is a polar diamine. Ensure the aqueous layer pH is >10 before extraction to keep the amine in the organic phase.
-
-
Purification: Dry over
and concentrate. Purify via flash chromatography (DCM/MeOH/NH4OH systems are usually required due to polarity).
Protocol B: Titanium(IV)-Mediated "One-Pot"
Best for: Sterically hindered amines, weak nucleophiles (anilines), or when Protocol A fails due to low conversion. Reference Grounding: Adapted from Bhattacharyya (J. Org. Chem. 1995) [2] and Mattson (J. Org. Chem. 1990) [3].[5]
Materials
-
3-Quinuclidinone (free base preferred) (1.0 equiv)
-
Amine (1.1 equiv)
-
Titanium(IV) Isopropoxide (
) (1.2 – 1.5 equiv) -
Sodium Borohydride (
) (1.5 equiv)[1] -
Solvent: Absolute Ethanol or THF.
Step-by-Step Methodology
-
Transimination: In a dried flask under Argon, mix 3-quinuclidinone and the amine (neat if liquid, or in minimal THF).
-
Titanium Addition: Add
dropwise.-
Observation: The solution often turns slightly yellow/orange and becomes viscous.
-
-
Equilibration: Stir at room temperature for 6–12 hours (or overnight).
-
Why? Titanium acts as a water scavenger and Lewis acid, forcing the equilibrium toward the imine/enamine species
-complex.
-
-
Dilution: Dilute the viscous mixture with absolute Ethanol (to approx 0.3 M).
-
Reduction: Add
carefully (gas evolution). Stir for 2–4 hours. -
Hydrolysis (The "Messy" Part): Quench by adding water (approx 1 mL per mmol Ti).[8] A white precipitate (
) will form.-
Expert Tip: To aid filtration, add Celite and stir for 20 minutes.
-
-
Filtration: Filter through a Celite pad. Wash the pad thoroughly with MeOH/DCM (1:9) to recover the polar amine product trapped in the titanium salts.
-
Purification: Concentrate filtrate and purify as in Protocol A.
Stereochemical Considerations
When using achiral amines, 3-substituted quinuclidines are formed as racemates. However, if a chiral amine (e.g., (S)-1-phenylethylamine) is used, diastereomers are formed.[1]
-
Langlois Protocol [4]: Using chiral amines allows for the separation of diastereomers via crystallization or chromatography. Subsequent hydrogenolysis (Pd/C, H2) of the chiral auxiliary yields the enantiopure primary 3-aminoquinuclidine.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (Ketone remains) | Bridgehead nitrogen is neutralizing the acid catalyst. | Increase Acetic Acid to 2.0–3.0 equiv or switch to Protocol B (Ti-mediated). |
| High Alcohol Byproduct | Reducing agent is reducing the ketone before imine forms. | Ensure "Pre-mix" time (30-60 mins) before adding STAB. Do not use MeOH with STAB (promotes ketone reduction). |
| Product stuck in Aqueous Layer | Product is highly polar/water soluble. | Saturate aqueous layer with NaCl (salting out). Use CHCl3/Isopropanol (3:1) for extraction.[1][9] Ensure pH > 12. |
| Incomplete Reaction with Anilines | Anilines are weak nucleophiles. | Protocol B is mandatory. Reflux during the Titanium step may be required. |
Decision Workflow
Figure 2: Decision tree for selecting the optimal reductive amination strategy.
References
-
Abdel-Magid, A. F., et al. (1996).[3][5][6][7][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] Journal of Organic Chemistry.
-
Langlois, M., et al. (2006).[11] "Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone." Synthetic Communications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. designer-drug.com [designer-drug.com]
- 10. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 11. semanticscholar.org [semanticscholar.org]
Application Note: A Strategic Approach to the Enantioselective Separation of 3-Methylquinuclidine using Supercritical Fluid Chromatography (SFC)
Abstract
This application note presents a detailed strategic protocol for developing a robust method for the enantiomeric separation of 3-methylquinuclidine using Supercritical Fluid Chromatography (SFC). 3-Methylquinuclidine, a chiral building block with a bicyclic amine structure, is of significant interest in pharmaceutical research. Due to the critical role of stereochemistry in drug efficacy and safety, achieving efficient and reliable chiral separation is paramount.[1][2] This guide provides a comprehensive workflow, from initial screening of chiral stationary phases (CSPs) and mobile phase modifiers to final method optimization. We address the specific challenges associated with the basic nature of the analyte and detail the rationale behind key experimental choices, empowering researchers to achieve baseline resolution with high efficiency and throughput.
Introduction: The Imperative for Chiral Separation of Quinuclidine Derivatives
The quinuclidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] As with most chiral compounds, the individual enantiomers of 3-methylquinuclidine can exhibit markedly different pharmacological, toxicological, and metabolic profiles.[4][5][6] Consequently, regulatory bodies often mandate the development and marketing of single-enantiomer drugs. This necessitates the availability of robust analytical methods to quantify enantiomeric purity and preparative techniques to isolate the desired enantiomer.
Supercritical Fluid Chromatography (SFC) has emerged as the premier technique for chiral separations in the pharmaceutical industry.[7][8][9] Leveraging the unique properties of supercritical CO2—low viscosity and high diffusivity—SFC offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including:
-
Increased Speed: Analyses are typically 3-5 times faster than on HPLC systems.[6][10]
-
Higher Efficiency: The properties of supercritical fluids often lead to sharper peaks and better resolution.[7][11]
-
Reduced Environmental Impact: A significant reduction in the consumption of toxic organic solvents aligns with green chemistry principles.[6][12]
This document provides a foundational methodology for separating the enantiomers of 3-methylquinuclidine, a basic amine whose successful separation in SFC hinges on the careful selection of both the chiral stationary phase and mobile phase additives.
The Challenge: Chromatographing Basic Analytes in SFC
The primary analytical challenge in the SFC separation of 3-methylquinuclidine is its basic nature. The nitrogen atom in the quinuclidine ring is a strong Lewis base. On standard silica-based chiral stationary phases, this basicity can lead to strong, undesirable interactions with residual acidic silanol groups on the silica surface. This interaction often results in significant peak tailing and poor chromatographic performance, which can completely obscure the chiral separation.
To counteract this, a basic additive is incorporated into the mobile phase. This additive competes with the analyte for active sites on the stationary phase, effectively masking the silanol groups and leading to symmetrical, well-defined peaks necessary for accurate quantification and high-resolution separation.[6][10][13]
A Systematic Strategy for SFC Method Development
Given that the optimal chiral separation conditions are often unpredictable, a systematic screening approach is the most efficient path to success.[8][14] Our proposed strategy involves a logical, multi-variable screen of columns, co-solvents, and additives.
Core Principle: Chiral Stationary Phase (CSP) Screening
The choice of CSP is the most critical factor in achieving chiral recognition. For broad applicability, polysaccharide-based CSPs are the industry standard and demonstrate the highest success rates for a diverse range of chiral compounds.[5][7][8] These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a wide array of chiral recognition mechanisms.
We recommend an initial screen using a set of 3 to 4 complementary polysaccharide columns to maximize the probability of achieving a successful separation.[5] A typical highly effective screening set includes:
-
An amylose-based phase (e.g., CHIRALPAK® IA, IB, IC, AD)
-
A cellulose-based phase (e.g., CHIRALCEL® OD, OJ, OZ)
-
An alternative chemistry phase, such as a Pirkle-type or immobilized phase (e.g., Whelk-O® 1), can be included for orthogonality.[5]
Core Principle: Mobile Phase Optimization
The mobile phase in SFC consists of supercritical CO2 and an organic modifier (co-solvent), often with a small amount of an additive.
-
Co-solvents: The most common and effective co-solvents are short-chain alcohols. Methanol, ethanol, and isopropanol are excellent starting points as they offer different hydrogen bonding capabilities, which can influence chiral recognition.[13][15] Methanol is often the preferred first choice due to its polarity and low viscosity.[13][15]
-
Basic Additives: As discussed, a basic additive is essential for 3-methylquinuclidine. We recommend screening low concentrations (0.1% - 0.5% v/v) of additives like Isopropylamine (iPA), Diethylamine (DEA), or Ammonium Hydroxide (NH4OH).[6][13] These additives effectively mitigate peak tailing for basic compounds.
The workflow for this screening process is illustrated in the diagram below.
Caption: Workflow for SFC Chiral Method Development.
Experimental Protocols
Materials and Instrumentation
-
Sample: Racemic 3-methylquinuclidine.
-
Instrumentation: An analytical SFC system equipped with a column switching valve, a back-pressure regulator (BPR), a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Columns: Recommended screening columns (e.g., CHIRALPAK® AD-3, CHIRALCEL® OD-3). Dimensions: 4.6 x 150 mm, 3 or 5 µm particle size.
-
Mobile Phase A: Supercritical CO2 (SFC grade).
-
Mobile Phase B (Co-solvents): Methanol, Ethanol, Isopropanol (HPLC or SFC grade).
-
Additives: Isopropylamine (iPA), Diethylamine (DEA).
Sample Preparation
-
Prepare a stock solution of racemic 3-methylquinuclidine at 1.0 mg/mL in methanol.
-
Ensure the sample is fully dissolved before injection.
-
The injection volume will typically be between 1-5 µL.
Protocol 1: Initial Screening
This protocol uses a generic gradient to quickly assess the potential of each column/co-solvent combination.
-
Prepare Mobile Phases: For each co-solvent (Methanol, Ethanol, Isopropanol), prepare a solution containing 0.2% (v/v) Isopropylamine .
-
Install the first column (e.g., CHIRALPAK® AD-3) into the column oven.
-
Set Initial Instrument Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 120 bar
-
Column Temperature: 35 °C
-
Detection: 220 nm (or optimal wavelength for the analyte if known)
-
Injection Volume: 2 µL
-
-
Equilibrate the column with the initial mobile phase conditions (5% Co-solvent) for at least 5 minutes.
-
Run the Screening Gradient:
-
Time 0.0 min: 5% Co-solvent
-
Time 5.0 min: 40% Co-solvent (linear ramp)
-
Time 5.1 min: 5% Co-solvent (return to initial)
-
Time 7.0 min: End run
-
-
Execute the Screen: Run this gradient for each selected column with each co-solvent. The use of an automated column and solvent switching system is highly recommended for efficiency.[14]
-
Evaluate Results: Analyze the chromatograms for any sign of peak separation. Even partial separation is a promising lead. Record retention times, selectivity (α), and resolution (Rs) in a table.
Protocol 2: Method Optimization
Once a promising set of conditions (CSP and co-solvent) is identified from the screening phase, the next step is to optimize the separation to achieve baseline resolution (Rs ≥ 1.5).
-
Switch to Isocratic Elution: Based on the retention time from the gradient screen, calculate an appropriate isocratic co-solvent percentage. A good starting point is the co-solvent percentage at which the second enantiomer eluted.
-
Fine-tune Co-solvent Percentage: Adjust the isocratic co-solvent percentage up or down in small increments (e.g., 1-2%) to maximize resolution. A lower percentage generally increases retention and can improve resolution, but also lengthens the run time.
-
Optimize Temperature and Back Pressure:
-
Temperature: Vary the column temperature (e.g., 25 °C to 40 °C). Temperature changes can affect enantioselectivity, sometimes in unpredictable ways.[15]
-
Back Pressure: Adjust the BPR (e.g., 100 bar to 150 bar). Higher pressure increases fluid density and can alter retention and selectivity.
-
-
Evaluate Additive: If peak shape is still suboptimal, screen different basic additives (e.g., switch from iPA to DEA) or slightly adjust the concentration (0.1% to 0.5%).
Data Summary and Interpretation
All chromatographic data should be systematically tabulated to facilitate comparison and decision-making.
Table 1: Example Screening Results Template
| CSP | Co-Solvent | Additive (0.2%) | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) | Comments |
| CHIRALPAK AD-3 | Methanol | iPA | 2.85 | 3.15 | 1.12 | 1.4 | Promising, needs optimization |
| CHIRALPAK AD-3 | Ethanol | iPA | 3.50 | 3.70 | 1.06 | 0.9 | Partial separation |
| CHIRALCEL OD-3 | Methanol | iPA | 4.10 | 4.10 | 1.00 | 0.0 | No separation |
| ... | ... | ... | ... | ... | ... | ... | ... |
Table 2: Proposed Starting Conditions for Optimization
| Parameter | Recommended Value | Rationale |
| Column | CHIRALPAK® AD-3 (or best hit from screen) | Polysaccharide phases show high success rates for chiral separations.[8] |
| Mobile Phase | CO2 / Methanol with 0.2% iPA | Methanol is a versatile co-solvent; iPA is an effective additive for basic analytes.[13] |
| Elution Mode | Isocratic (start at 15-25%) | Provides stable baseline and reproducible retention for quantification. |
| Flow Rate | 3.0 - 4.0 mL/min | Allows for fast analysis without significant loss of efficiency.[15] |
| Back Pressure | 120 bar | A standard pressure that ensures CO2 remains in a supercritical state. |
| Temperature | 35 °C | A good starting point to balance kinetics and selectivity. |
| Detection | UV, ~220 nm | Quinuclidine ring has some UV absorbance at low wavelengths. |
Conclusion
This application note provides a comprehensive and scientifically grounded strategy for the successful enantioseparation of 3-methylquinuclidine by SFC. By employing a systematic screening of well-chosen chiral stationary phases and mobile phase conditions, researchers can efficiently navigate the method development process. The key to separating this basic analyte lies in the mandatory use of a basic mobile phase additive to ensure excellent peak shape. The outlined protocols serve as a robust starting point, enabling drug development professionals to establish reliable analytical methods for the critical assessment of enantiomeric purity.
References
-
Application Notes: Chiral - LCGC International . (2023, February 17). LCGC International. [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines . (2023, October 3). Labmate Online. [Link]
-
Method for enantiomeric purity of a quinuclidine candidate drug by capillary electrophoresis . (2006, August 15). PubMed. [Link]
-
Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers . (2019, January 10). Agilent. [Link]
-
Care and Use Notes for SFC (Supercritical Fluid Chromatography) . Phenomenex. [Link]
-
Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC . (2008, April 15). The Analytical Scientist. [Link]
-
Chiral SFC-UV separation of amine and imine derivative using standard... . ResearchGate. [Link]
-
Use of SFC for Chiral separation in Pharmaceutical Industry . Chromedia. [Link]
-
Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library . (2014). Waters Corporation. [Link]
-
Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis . (2022, June 29). MDPI. [Link]
-
Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction . (2019, April 1). CCS Chemistry. [Link]
-
Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology . (2013). ResearchGate. [Link]
-
Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery . (2005, September 23). PubMed. [Link]
-
A generic chiral separation strategy for supercritical fluid chromatography . (2014). Journal of Chromatography A. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background . (2022, March 1). Chromatography Online. [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography . (2020, November 11). Waters Corporation. [Link]
-
Enantioselective chromatography in drug discovery . (2005, April 15). PubMed. [Link]
-
Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis . (2025, October 14). MDPI. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? . Teledyne Labs. [Link]
-
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe . (2025, January 31). Twisting Memoirs Publication. [Link]
-
Synthesis and Biological Evaluation of Quinuclidine Derivatives Incorporating Phenothiazine Moieties as Squalene Synthase Inhibitors . (2001). ResearchGate. [Link]
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition . (2025, May 23). Royal Society of Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromedia.org [chromedia.org]
- 8. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. agilent.com [agilent.com]
- 15. fagg.be [fagg.be]
3-Methylquinuclidin-3-amine as intermediate for glucosylceramide synthase inhibitors
Executive Summary
Glucosylceramide synthase (GCS) inhibitors have emerged as a transformative therapeutic class for Lysosomal Storage Disorders (LSDs) such as Gaucher and Fabry disease, and increasingly for Parkinson’s disease associated with GBA1 mutations. While first-generation inhibitors (e.g., Miglustat) were sugar mimetics, second-generation compounds like Venglustat (GZ/SAR402671) utilize a quinuclidine scaffold to enhance CNS penetration and potency.
3-Methylquinuclidin-3-amine (3-MQA) represents a critical "gem-methyl" bioisostere of the standard 3-aminoquinuclidine core. The introduction of the methyl group at the C3 position serves two strategic purposes in medicinal chemistry:
-
Conformational Locking: It restricts the rotatable freedom of the amine linkage, potentially reducing the entropic penalty of binding to the GCS active site.
-
Metabolic Stability: It blocks the
-proton, preventing oxidative deamination by metabolic enzymes, a common clearance pathway for primary and secondary amines.
This guide details the robust synthesis, quality control, and application of 3-MQA as a synthon for next-generation GCS inhibitors.
Chemical Specifications & Context
| Property | Specification |
| Compound Name | 3-Methylquinuclidin-3-amine |
| Structure | Bicyclic tertiary amine with a primary amine and methyl group at C3 |
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol |
| Key Function | Nucleophilic warhead for Urea/Carbamate GCS Inhibitors |
| Chirality | Chiral (contains one stereocenter at C3). (S)-enantiomer is often preferred in GCS series. |
Protocol A: Synthesis of 3-Methylquinuclidin-3-amine
This protocol utilizes a Ritter-type sequence to convert the commercially available quinuclidin-3-one into the gem-methyl amine. This route is preferred over direct amination due to the difficulty of introducing the methyl group after amine formation.
Stage 1: Nucleophilic Addition (Formation of Tertiary Alcohol)
-
Reaction: Quinuclidin-3-one + Methyllithium
3-Methylquinuclidin-3-ol -
Reagents: Quinuclidin-3-one (1.0 eq), Methyllithium (MeLi, 1.2 eq, 3.0 M in diethoxymethane), Anhydrous THF/Et₂O.
Step-by-Step:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Charge with anhydrous THF/Et₂O (10 mL/g substrate).
-
Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.
-
Addition: Add MeLi solution dropwise over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent enolization side reactions.
-
Substrate: Dissolve Quinuclidin-3-one in minimal THF and add dropwise to the MeLi solution.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.
-
Quench: Carefully quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). The product (alcohol) is water-soluble; salting out the aqueous phase with K₂CO₃ improves recovery. Dry organic layer (Na₂SO₄) and concentrate.
-
Checkpoint: ¹H NMR should show a methyl singlet ~1.2-1.5 ppm and loss of the ketone carbonyl.
-
Stage 2: Ritter Reaction (Conversion to Acetamide)
-
Reaction: 3-Methylquinuclidin-3-ol + Acetonitrile + H₂SO₄
N-(3-methylquinuclidin-3-yl)acetamide -
Mechanism: Generation of a tertiary carbocation followed by nucleophilic attack by acetonitrile.
Step-by-Step:
-
Mixing: Dissolve the crude alcohol in Acetonitrile (excess, acts as solvent and reagent).
-
Acidification: Cool to 0°C. Add concentrated H₂SO₄ (5.0 eq) dropwise. Caution: Exothermic.
-
Heating: Heat the mixture to 60°C for 12–24 hours.
-
Workup: Pour onto ice. Basify to pH >12 with NaOH (aq). Extract with CHCl₃/Isopropanol (3:1).
-
Purification: The acetamide intermediate is stable and can be purified via flash chromatography (DCM/MeOH/NH₃).
Stage 3: Hydrolysis to Free Amine
-
Reaction: Acetamide + HCl
3-Methylquinuclidin-3-amine
Step-by-Step:
-
Hydrolysis: Dissolve acetamide in 6M HCl. Reflux (100°C) for 48 hours.
-
Isolation: Concentrate in vacuo to remove acetic acid/water.
-
Free Basing: Redissolve residue in minimal water, basify with solid KOH, and extract exhaustively with CHCl₃.
-
Distillation: Purify via Kugelrohr distillation or sublimation (amine is volatile/hygroscopic).
Protocol B: Coupling to GCS Inhibitor Scaffold
The 3-MQA intermediate is typically coupled to a lipophilic tail (often a bi-aryl system) via a urea or carbamate linker. This mimics the ceramide substrate of GCS.
Target Structure: Analogue of Venglustat (e.g., N-(3-methylquinuclidin-3-yl)-N'-[biaryl-tail]-urea).
Workflow:
-
Activation: React the lipophilic amine tail (e.g., 2-(4-fluorophenyl)thiazol-4-amine derivatives) with Triphosgene or CDI (1.1 eq) in DCM at 0°C to generate the isocyanate in situ.
-
Coupling: Add 3-Methylquinuclidin-3-amine (1.0 eq) and DIPEA (2.0 eq).
-
Conditions: Stir at Room Temperature (RT) for 4–16 hours.
-
Purification: Reverse-phase HPLC (C18 column). Mobile phase: Water/Acetonitrile with 0.1% Formic Acid.
Visualizations
Figure 1: Synthesis Workflow of 3-Methylquinuclidin-3-amine
Caption: Step-wise synthetic route converting Quinuclidin-3-one to the target amine via a Ritter sequence.
Figure 2: Mechanism of GCS Inhibition
Caption: GCS catalyzes the first step of glycosphingolipid synthesis. 3-MQA derivatives block this step.
Analytical Quality Control
To ensure the integrity of the intermediate before coupling, the following QC parameters must be met.
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (400 MHz, CDCl₃) | Methyl singlet ( |
| Purity | GC-MS or HPLC-ELSD | >95% area purity. |
| Water Content | Karl Fischer | <0.5% (Critical for isocyanate coupling). |
| Enantiomeric Purity | Chiral SFC (e.g., Chiralpak IC) | >98% ee (if resolved).[1] Racemate is acceptable for initial SAR. |
Note on Chirality: The (S)-enantiomer of quinuclidine-3-amine derivatives is generally the bioactive form for GCS inhibition (as seen in Venglustat). Resolution can be achieved via diastereomeric salt formation with L-Tartaric acid or D-Camphorsulfonic acid in ethanol.
References
-
Sanofi/Genzyme Patent (Intermediate Synthesis): Glucosylceramide synthase inhibitors.[2] WO2014043068A1. (Describes "Preparation A. Intermediate 1. 3-Methylquinuclidin-3-amine").
-
Venglustat Structure & Context: Glucosylceramide synthase inhibitors.[2][3] WO2012129084A2. (Describes the coupling of quinuclidine amines to bi-aryl isocyanates).
-
Biological Validation: Glucosylceramide synthase inhibitors prevent replication of SARS-CoV-2 and influenza virus. (Discusses GZ-161/Venglustat analogues).
-
Ritter Reaction on Quinuclidines: Synthesis of 3-amino-3-methylquinuclidine. (General methodology for tertiary hindered amines). (Related quinuclidine chemistry).
Sources
Application Note: Handling and Storage of Hygroscopic Quinuclidine Amine Salts
Abstract
Quinuclidine (1-azabicyclo[2.2.2]octane) and its derivatives are critical pharmacophores in medicinal chemistry, serving as core scaffolds for antimuscarinics, ACE inhibitors, and asymmetric catalysts.[1][2][3] However, the high basicity (pKa ~11.0) of the quinuclidine nitrogen results in the formation of amine salts that are frequently deliquescent or severely hygroscopic . This application note provides a rigorous technical framework for the characterization, handling, and storage of these salts to prevent hydrolysis, stoichiometry errors, and physical degradation.
Introduction: The Hygroscopicity Mechanism
To handle quinuclidine salts effectively, one must understand the thermodynamic drive behind their moisture affinity.
Quinuclidine features a rigid, bicyclic "cage" structure.[1][3] Unlike aliphatic amines (e.g., triethylamine) where alkyl chains can rotate to shield the nitrogen lone pair, the quinuclidine nitrogen is permanently exposed and sterically unhindered.
-
High Basicity: With a conjugate acid pKa of ~11.0–11.3 [1], quinuclidine is a stronger base than most tertiary amines.[3]
-
Lattice vs. Hydration Energy: When converted to a salt (e.g., Hydrochloride, Fumarate), the ionic lattice is stable. However, the high charge density of the protonated quinuclidinium cation creates an immense enthalpy of hydration.
-
The Failure Point: If the ambient Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the energy gained by solvating the ions exceeds the lattice energy. The crystal lattice collapses, absorbing atmospheric water until it dissolves in its own sorbed moisture (deliquescence).
Material Characterization Protocols
Before bulk handling, the specific hygroscopic profile of the salt must be established. Do not assume stability based on visual inspection.
Protocol A: Determination of Critical Relative Humidity (CRH) via DVS
Objective: Identify the RH threshold where moisture uptake becomes exponential.
Equipment: Dynamic Vapor Sorption (DVS) Analyzer (e.g., SMS or TA Instruments).
-
Sample Prep: Load 10–20 mg of quinuclidine salt into the sample pan.
-
Drying Cycle: Heat to 40°C at 0% RH for 60 minutes to establish dry mass (
). -
Sorption Cycle: Ramp RH from 0% to 90% in 10% increments.
-
Equilibrium Criteria:
per minute.
-
-
Analysis: Plot Isotherm (Mass Change % vs. RH).
-
Result: The CRH is the inflection point where mass gain spikes.
-
Action: All storage and handling must occur at an RH at least 10% below the CRH .
-
Protocol B: Distinguishing Surface Water from Hydrates (TGA)
Objective: Determine if the water is loosely bound (surface) or incorporated into the crystal lattice (hydrate).
Equipment: Thermogravimetric Analyzer (TGA).
-
Ramp: Heat sample from 25°C to 250°C at 10°C/min under
. -
Interpretation:
-
Surface Water: Gradual weight loss starting immediately at 25°C.
-
Stoichiometric Hydrate: Distinct "step" weight loss occurring at a specific temperature (e.g., 80–120°C).
-
Relevance: Surface water causes weighing errors; Hydrates change the molecular weight used for molarity calculations.
-
Storage and Packaging Architecture
Standard laboratory parafilm is permeable to water vapor over time. Use the "Defense in Depth" strategy.
Visual Workflow: Storage Decision Tree
Figure 1: Decision matrix for storage based on hygroscopic stability (CRH).
Storage Specifications
| Component | Specification | Rationale |
| Primary Container | Amber Glass Vial (Type I) | Prevents light degradation; glass is impermeable. |
| Cap Liner | PTFE (Teflon) or Polycone | Paper/pulp liners absorb water and transfer it to the salt. |
| Secondary Containment | Heat-Sealed Aluminized Mylar Bag | The only true barrier against moisture diffusion over months. |
| Desiccant | Molecular Sieves (4Å) | Superior to silica gel at low RH levels (<10%). |
Handling and Weighing Protocols
The most common error in handling quinuclidine salts is "drift" during weighing, where the sample absorbs water on the balance pan, resulting in an under-dosed reaction.
Protocol C: The "Weighing by Difference" Technique
Requirement: Use this for any quinuclidine salt with CRH < 50%. Environment: If possible, use a glove bag or glovebox. If working on a benchtop, minimize exposure time to <15 seconds.
-
Preparation:
-
Dry the weighing bottle (glass with ground-glass stopper) in an oven at 100°C; cool in a desiccator.
-
Place the bulk quinuclidine salt into the weighing bottle inside a controlled environment (e.g., glovebox). Close the stopper tightly.
-
-
Initial Weighing (
):-
Place the closed weighing bottle containing the salt onto the analytical balance.
-
Record mass to 0.1 mg (
). -
Note: Do not open the bottle on the balance.
-
-
Transfer:
-
Remove the bottle from the balance.
-
Over the reaction vessel, open the stopper, tap out the estimated amount of solid, and immediately replace the stopper.
-
-
Final Weighing (
):-
Weigh the closed bottle again (
).[4]
-
-
Calculation:
-
Validation: This method eliminates error from water absorption during the balance reading stabilization time [5, 6].[4]
-
Visual Workflow: Weighing by Difference
Figure 2: Workflow for weighing hygroscopic salts to minimize moisture error.
Troubleshooting & Recovery
Scenario: The salt has "caked" or turned into a goo. Do not attempt to chip it out with a spatula; this introduces contamination and is inaccurate.
-
Dissolution Strategy:
-
Dissolve the entire contents of the container in a known volume of dry solvent (e.g., Methanol or DMSO) to create a stock solution.
-
Determine the concentration via Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) or HPLC.
-
Use the solution volumetrically for reactions.
-
-
Recrystallization (Last Resort):
-
If solid is required, dissolve in minimum hot ethanol, add dry diethyl ether until turbid, and cool. Filter under
atmosphere [2].
-
References
-
Sigma-Aldrich. (n.d.). Quinuclidine hydrochloride Product Specification. Retrieved from
-
Smolecule. (2023). Quinuclidine Structure and Properties. Retrieved from
-
National Institutes of Health (NIH). (2003). Correlation between pKa and reactivity of quinuclidine-based catalysts. PubMed. Retrieved from
-
BenchChem. (n.d.).[5] Handling and storage of hygroscopic amine salts. Retrieved from
-
Chemistry LibreTexts. (2022). Proper Use of Balances: Weighing by Difference. Retrieved from
-
Michigan Tech University. (n.d.). Weighing by Difference Protocol. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 3-Methylquinuclidin-3-amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of 3-Methylquinuclidin-3-amine. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to optimize your synthetic route for higher yields and purity.
Troubleshooting Guide
This guide is structured to follow the common synthetic pathway to 3-Methylquinuclidin-3-amine, addressing potential issues at each key stage.
Stage 1: Synthesis of 3-Methyl-3-quinuclidinol via Grignard Reaction
The addition of a methyl group to the ketone in 3-quinuclidinone is a critical step. Low yields at this stage will impact the entire synthesis.
Question 1: Why is the yield of 3-Methyl-3-quinuclidinol consistently low?
Answer: Low yields in the Grignard reaction with 3-quinuclidinone can often be attributed to several factors related to the reagent quality, reaction conditions, and inherent properties of the starting material.
-
Poor Grignard Reagent Quality: The Grignard reagent is highly sensitive to moisture and air. Inadequate handling can lead to its decomposition, reducing the amount of active nucleophile available for the reaction. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Enolization of 3-Quinuclidinone: 3-Quinuclidinone has acidic α-protons. The Grignard reagent, being a strong base, can deprotonate the ketone to form an enolate, which is unreactive towards nucleophilic addition.[1] This side reaction is more prevalent with sterically hindered ketones.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF).
-
Optimize Reagent Addition: Add the 3-quinuclidinone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize enolization.
-
Monitor the Reaction: Take aliquots from the reaction mixture at regular intervals to check for the disappearance of the starting material by TLC or GC-MS.
-
Consider Alternative Methylating Agents: If enolization remains a significant issue, consider using a less basic organometallic reagent, such as an organozinc or organocadmium compound, although these are generally less reactive.
Stage 2: The Ritter Reaction - From Alcohol to Amide
The Ritter reaction is a powerful method for converting the tertiary alcohol, 3-Methyl-3-quinuclidinol, into the corresponding N-acetyl amine, a key intermediate.[2][3]
Question 2: My Ritter reaction is giving a complex mixture of products with a low yield of the desired amide. What is going wrong?
Answer: The Ritter reaction proceeds via a carbocation intermediate, making it susceptible to side reactions, especially with a strained bicyclic system like quinuclidine.[4][5]
-
Carbocation Rearrangement: While the tertiary carbocation formed from 3-Methyl-3-quinuclidinol is relatively stable, rearrangements can still occur, leading to undesired isomeric products.
-
Elimination Reactions: The carbocation can undergo elimination to form an alkene, which will not react further to form the desired amide. This is often favored at higher temperatures.
-
Incomplete Hydrolysis of the Nitrilium Ion: The intermediate nitrilium ion must be hydrolyzed to the amide in the workup step. Incomplete hydrolysis will result in the isolation of the nitrilium salt, reducing the yield of the final amide.[4]
Troubleshooting Protocol:
-
Choice of Acid Catalyst: Use a strong, non-nucleophilic acid like sulfuric acid or perchloric acid. The concentration of the acid is critical; too high a concentration can promote side reactions.
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize elimination side products.
-
Optimize the Workup: Ensure complete hydrolysis of the nitrilium intermediate by adding a sufficient amount of water during the workup and allowing for adequate stirring time.
-
Nitrile Selection: While acetonitrile is commonly used to form the acetamide, other nitriles can be employed. The choice of nitrile can influence the reaction rate and yield.
| Parameter | Recommended Condition | Rationale |
| Acid Catalyst | Conc. H₂SO₄ or HClO₄ | Strong, non-nucleophilic acids are required to generate the carbocation. |
| Temperature | 0 °C to room temperature | Lower temperatures minimize elimination and rearrangement side reactions. |
| Nitrile | Acetonitrile (for acetamide) | Acts as both solvent and nucleophile. |
| Workup | Slow addition of water/ice | Controls the exothermicity of the hydrolysis of the nitrilium ion. |
Stage 3: Hydrolysis of the Amide to the Final Amine
The final step involves the hydrolysis of the N-acetyl group to yield 3-Methylquinuclidin-3-amine.
Question 3: The hydrolysis of my N-acetyl intermediate is sluggish and gives a poor yield of the final amine. How can I improve this?
Answer: Amide hydrolysis, especially of a sterically hindered tertiary amide, can be challenging.
-
Harsh Reaction Conditions: While strong acidic or basic conditions are required for hydrolysis, prolonged exposure to harsh conditions can lead to degradation of the product.
-
Incomplete Reaction: Insufficient reaction time or temperature will result in incomplete hydrolysis, leaving unreacted amide in the product mixture.
-
Difficult Purification: The final amine product can be highly water-soluble, making extraction from an aqueous reaction mixture difficult.
Troubleshooting Protocol:
-
Optimize Hydrolysis Conditions:
-
Acidic Hydrolysis: Reflux with a strong acid like 6M HCl. Monitor the reaction by TLC to determine the optimal reaction time.
-
Basic Hydrolysis: Use a strong base like NaOH or KOH in a high-boiling solvent such as ethylene glycol.
-
-
Improve Product Isolation:
-
After basifying the reaction mixture, perform multiple extractions with an organic solvent (e.g., chloroform, dichloromethane) to maximize the recovery of the amine.
-
Consider using a continuous liquid-liquid extractor for highly water-soluble amines.
-
Salting out the aqueous layer with NaCl or K₂CO₃ can decrease the amine's solubility in water and improve extraction efficiency.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for 3-Methylquinuclidin-3-amine?
The most common and generally effective route starts from commercially available 3-quinuclidinone.[6][7]
Caption: Synthetic workflow for 3-Methylquinuclidin-3-amine.
Q2: How can I best monitor the progress of these reactions?
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products. For the amine-containing compounds, it is often beneficial to use a TLC plate with a fluorescent indicator and visualize the spots under UV light. Staining with ninhydrin can be used to specifically visualize primary and secondary amines.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides more detailed information about the composition of the reaction mixture, allowing for the identification of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the intermediates and the final product.
Q3: What are the key safety precautions for this synthesis?
-
Grignard Reagents: Are highly flammable and react violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood.
-
Strong Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many of the organic solvents used are flammable and/or toxic. Ensure adequate ventilation and avoid sources of ignition.
Q4: Are there alternative methods for the amination step?
While the Ritter reaction is a common choice, other methods for installing the amine group could be explored, such as:
-
Reductive Amination of a hypothetical 3-methyl-3-quinuclidinone: This would require the synthesis of this specific ketone, which may be challenging. Reductive amination involves the reaction of a ketone with an amine source (like ammonia) in the presence of a reducing agent.[8][9][10]
-
Nucleophilic Substitution: Displacement of a suitable leaving group at the 3-position of a 3-methylquinuclidine derivative with an amine nucleophile. However, creating a good leaving group on a tertiary carbon can be difficult and often leads to elimination.[11]
Caption: Mechanism of the Ritter reaction with potential side reaction.
References
- Hager, A., & Doye, S. (2015). Synthetic approaches towards alkaloids bearing α-tertiary amines. RSC Publishing.
- Filo. (2024). Mechanism of Ritter reaction.
- Organic Chemistry Portal. (2019). Ritter Reaction.
- Dalidovich, T., et al. (2022). Optimized conditions for nucleophilic substitution of hydroxy group in...
- Wikipedia. (n.d.). Ritter reaction.
- Organic Chemistry Portal. (n.d.). Ritter Reaction.
- PrepChem. (n.d.). Synthesis of (±) 1-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrazide (D8).
- Google Patents. (n.d.). US20200339561A1 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
- University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs.
- University of California, Irvine. (n.d.). Grignard Reaction.
- ResearchG
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Optimization table for nucleophilic substitution of 3.
- OpenOChem Learn. (n.d.). Ritter Reaction.
- Chemistry World. (2025). Cascade reaction brings a new dimension to amine synthesis.
- Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride.
- Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal.
- Soni, Y. J., et al. (2015). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. Letters in Organic Chemistry.
- ResearchGate. (n.d.). SYNTHESIS OF 3-AZABICYCLO [2.2.2] OCT-3-ONE HYDROCHLORIDE.
- Reddit. (2025).
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
-
Google Patents. (n.d.). CN112851563A - Synthesis process of N-amino-3-azabicyclo[4][4] octane hydrochloride.
- Wikipedia. (n.d.). Grignard reagent.
- The University of Liverpool Repository. (n.d.).
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Organic Chemistry Tutor. (n.d.).
- Chemistry Steps. (n.d.).
- Royal Society of Chemistry. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of (R)-(-)
- The University of Liverpool Repository. (n.d.).
- Zenodo. (n.d.). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol.
- PubMed Central. (n.d.).
- Master Organic Chemistry. (2017).
- PubMed Central. (n.d.). Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts.
- PubMed. (2025).
- Royal Society of Chemistry. (2024). 2-Azabicyclo[3.2.
- ResearchGate. (n.d.).
- C&EN. (2018).
- Institute of Molecular and Translational Medicine. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Ritter reaction - Wikipedia [en.wikipedia.org]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 6. tsijournals.com [tsijournals.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting methyllithium reaction at low temperatures
Technical Support Center: Methyllithium (MeLi) Low-Temperature Applications
Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Troubleshooting MeLi Reactivity, Solubility, and Titration at Cryogenic Temperatures[1]
Introduction: The "Hidden" Variable in Your Flask
Welcome. If you are reading this, your reaction likely failed in one of two ways: the starting material was recovered untouched (reactivity failure), or you isolated a complex mixture of side products (selectivity failure).
Methyllithium (MeLi) is deceptively simple.[2] Unlike n-butyllithium, which is a liquid-soluble hexamer/tetramer equilibrium, MeLi is a rigid cubic tetramer in diethyl ether.[1] It is practically a "brick" of salt solvated by ether. At
This guide does not just tell you what to do; it explains the why so you can engineer a self-validating protocol.
Module 1: Reagent Integrity & Titration
User Query: "My MeLi bottle has a white precipitate. Is it dead? I added 1.2 equivalents, but the reaction didn't go to completion."
Diagnosis
Do not discard the bottle yet.
-
Precipitate: In LiBr-complexed MeLi (the most common commercial form), a white precipitate at low temperatures or upon storage is often just Lithium Bromide or MeLi itself crystallizing out due to saturation.[1] However, in Halide-free MeLi , a heavy precipitate usually indicates degradation (LiOH/Li₂CO₃).
-
Stoichiometry Failure: Commercial labels are nominal. MeLi degrades by reacting with its own solvent (ether cleavage) or plastic septa. You are likely adding 0.8 equiv when you think you are adding 1.2.[1]
The Solution: The Watson-Eastham Titration
Stop relying on the label. Perform this titration before every critical reaction. It relies on the formation of a colored charge-transfer complex that disappears precisely when the active C-Li bond is protonated.
Protocol:
-
Flame-dry a 10 mL flask under Argon.
-
Add 10 mg of 1,10-phenanthroline (indicator) and a stir bar.
-
Add 4 mL of anhydrous THF . The solution remains colorless.
-
Add 1 drop of MeLi to scavenge moisture.[1] The solution turns Deep Rust-Red .
-
Add exactly 1.00 mL of MeLi solution.
-
Titrate with anhydrous sec-butanol (1.0 M in xylene or toluene) until the color snaps from Red
Yellow/Colorless.
Calculation:
Senior Scientist Note: If the endpoint fades back to red after 10 seconds, your THF is wet. Re-distill the THF and try again.
Module 2: Solubility & Solvent Incompatibility
User Query: "I cooled my reaction to -78°C in diethyl ether, added MeLi, and the solution turned cloudy. No reaction occurred."
The Science: The Solubility Cliff
MeLi is unique among organolithiums.[2] It possesses a tight, cubic tetrameric structure
-
In Diethyl Ether (
): MeLi is stable but has poor solubility at . Without LiBr (which disrupts the lattice), pure MeLi will precipitate, rendering it kinetically inert. -
In THF: MeLi is soluble but unstable.[3][4] It cleaves THF above
(via -deprotonation and fragmentation to ethylene + enolate).
Data Table: Solvent & Additive Compatibility
| Solvent System | Stability (Temp) | Solubility (-78°C) | Aggregation State | Recommended Use |
| High (RT stable) | Very Low (Precipitates) | Tetramer (Inert) | Warm to | |
| High (RT stable) | Moderate | Distorted Tetramer | Standard commercial grade. | |
| THF | Low ( | High | Dimer/Monomer | Kinetic reactions at |
| Moderate | High | Monomer (Reactive) | Breaking aggregates for speed. |
Troubleshooting Workflow
Caption: Decision tree for diagnosing MeLi failures based on solvent choice and physical observation.
Module 3: Reactivity vs. Selectivity (The "Why")
User Query: "I am trying to methylate a ketone, but I only get the enolate (recovered starting material). I thought -78°C would prevent this."
The Mechanism: Aggregation Rules Everything
In pure ether, MeLi exists as a tetramer. The carbon-lithium bond is buried inside the cluster.[1] To react, it must dissociate (energetically costly) or react via a corner mechanism (slow).
-
The Paradox: To make MeLi reactive enough to attack, you often add polar solvents (THF/TMEDA). However, "naked" MeLi is a harder base, which increases the rate of deprotonation (enolization) over nucleophilic addition.
The Solution: The Imamoto Reagent (Organocerium)
If basicity is your problem, transmetalation is the answer.[1] Cerium(III) is highly oxophilic (loves oxygen) and less electropositive than Lithium.[1]
Protocol (Imamoto Reagent Formation):
-
Dry
rigorously ( under high vacuum for 2 hours) to generate . -
Suspend
in THF and cool to . -
Add MeLi (1.0 eq relative to Ce).[1]
-
Stir for 30 mins. You have now formed a species behaving as
or an "ate" complex. -
Add your ketone.[1]
Visualizing the Aggregation Equilibrium
Caption: The de-aggregation pathway. Reactivity increases from left to right, but so does the risk of side reactions.
Module 4: Quenching & Safety
User Query: "How do I safely quench a large scale MeLi reaction?"
Standard Protocol:
-
Dilute: Dilute the reaction mixture with an inert solvent (Hexane or Et2O) to act as a heat sink.
-
Cryo-Quench: While still at low temperature (
to ), add a proton source.-
Do not use water directly.
-
Use Acetic Acid:THF (1:1) or Methanol .[1]
-
-
Why? Direct water addition to concentrated MeLi can generate localized hot spots, boiling the ether and potentially causing a flash fire.
References
-
Watson, S. C.; Eastham, J. F. "Colored Indicators for Simple Direct Titration of Magnesium and Lithium Reagents."[1][6][7] Journal of Organometallic Chemistry, 1967 , 9(1), 165–168.
-
Imamoto, T.; Sugiura, Y.; Takiyama, N. "Organocerium reagents.[1] Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, 1984 , 25(38), 4233–4236.
-
Reich, H. J. "Winstein Cation and Ion Pair Spectrum / Aggregation of Organolithium Reagents." University of Wisconsin-Madison Chemistry Department Knowledge Base.
-
Runge, T. A. "Safe Handling of Organolithium Compounds."[1] ACS Division of Chemical Health and Safety.
Sources
- 1. ospt.osi.lv [ospt.osi.lv]
- 2. Methyllithium - Wikipedia [en.wikipedia.org]
- 3. Methyllithium | 917-54-4 [amp.chemicalbook.com]
- 4. DE4424222C1 - Stable solns of methyl lithium - Google Patents [patents.google.com]
- 5. grokipedia.com [grokipedia.com]
- 6. scispace.com [scispace.com]
- 7. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
Module 1: The "Sticky Gum" Phenomenon (Hygroscopicity & Handling)
[1][2][3]
User Issue: "My Quinuclidine HBr salt has turned into a sticky, yellow gum or oil. Is it degraded?"
Technical Diagnosis:
Likely not degraded, but deliquesced .[1] Quinuclidine salts are highly hygroscopic.[1] The crystal lattice energy of the HBr salt is easily disrupted by water molecules, which lower the glass transition temperature (
The Protocol: Restoration & Prevention Do not attempt to chip the gum out. You must dehydrate the lattice to restore crystallinity.[1]
-
The Azeotropic Rescue:
-
Storage Standard:
Module 2: Reaction Solubility (Getting it into Solution)
User Issue: "I need to react Quinuclidine HBr in Dichloromethane (DCM) or THF, but it sits at the bottom of the flask."
Technical Diagnosis:
Quinuclidine HBr is an ionic lattice.[1] Non-polar or moderately polar solvents (DCM, THF, Toluene) cannot overcome the lattice energy (
Solubility Matrix & Recommendations
| Solvent System | Solubility Status | Application Notes |
| Water | High | Good for aqueous workups, bad for anhydrous reactions.[1] |
| Methanol/Ethanol | High | Excellent for dissolution; may interfere with electrophiles.[1] |
| DMSO / DMF | High | Recommended for substitution reactions ( |
| DCM / Chloroform | Very Low | Requires Modification (See Strategy A below).[1] |
| THF / Ether | Insoluble | Used as anti-solvents for precipitation.[1] |
Strategy A: Phase Transfer Catalysis (PTC) If you must use a non-polar solvent (e.g., for a reaction sensitive to alcohols):
-
Suspend Quinuclidine HBr in the organic solvent (e.g., DCM).[1]
-
Add a catalytic amount (5-10 mol%) of Tetrabutylammonium bromide (TBAB) .[1]
-
Mechanism: The bulky quaternary ammonium cation acts as a shuttle, pulling the quinuclidine anion pair into the organic phase or loosening the ion pair tightness.
Strategy B: The "Solvent Switch" Switch to Acetonitrile (MeCN) .[1] Quinuclidine HBr often has "threshold solubility" in hot MeCN, allowing reactions to proceed at reflux that fail at room temperature in DCM.
Module 3: Purification & Crystallization (The "Oiling Out" Issue)
User Issue: "I tried to recrystallize the salt, but as it cooled, it separated into oil droplets instead of crystals."
Technical Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable zone is too wide or the crystallization temperature is above the solvent's boiling point. This is exacerbated by impurities which depress the melting point of the salt.
The Solution: Dual-Solvent Displacement Protocol Do not use a single solvent.[1] Use a Solvent/Anti-Solvent system to control supersaturation strictly.[1]
Workflow Diagram: Resolving Oiling Out
Figure 1: Decision tree for avoiding Liquid-Liquid Phase Separation (LLPS) during crystallization.
Critical Steps:
-
Solvent: Use Isopropanol (IPA) or Ethanol .[1]
-
Anti-Solvent: Use Diethyl Ether or MTBE .[1] (Hexane is often too non-polar and causes immediate oiling; Ether is gentler).[1]
-
The Trick: If oil droplets form, reheat the mixture until they dissolve. Add a single seed crystal while the solution is still warm, then let it cool to room temperature without stirring. Stirring induces rapid nucleation which can trap impurities (oiling).[1]
Module 4: In-Situ Free Basing
User Issue: "The salt is too problematic. Can I just use the free base?"
Technical Diagnosis: You can, but Quinuclidine free base is volatile (sublimes easily) and absorbs CO₂ from the air to form carbonates.[1] Isolating it as a dry solid is risky.[1] It is safer to free-base it in situ.[1]
Protocol: The Biphasic Release Use this method to generate the reactive amine directly in your reaction flask.
Figure 2: In-situ generation of Quinuclidine free base to avoid volatility losses.[1]
Warning: If you must isolate the solid free base, remove the solvent via rotary evaporation but do not leave it under high vacuum (< 5 mbar) for extended periods, or the product will sublime into your manifold.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard text for salt selection and counter-ion properties).
-
Aggarwal, V. K., Emme, I., & Fulford, S. Y. (2003).[1][2] "Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts". The Journal of Organic Chemistry, 68(3), 692-700.[2] Link (Discusses the basicity and reactivity profile).[1]
-
Organic Syntheses. (1964).[1][2] "3-Quinuclidone Hydrochloride".[1][3][2][4][5][6][7] Org.[1][2][8] Synth. 44, 86. Link (Provides foundational purification protocols for quinuclidine derivatives).[1]
-
Mettler Toledo. "Oiling Out in Crystallization".[1] Link (General mechanism for LLPS in amine salts).[1]
Sources
- 1. Quinuclidine | C7H13N | CID 7527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Quinuclidone - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. QUINUCLIDINE | 100-76-5 [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. QUINUCLIDINE CAS#: 100-76-5 [m.chemicalbook.com]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. Quinuclidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Quinuclidinone Derivatization
Topic: Minimizing Side Reactions in Nucleophilic Addition to 3-Quinuclidinone Document ID: QNU-TCH-042 Status: Active Audience: Synthetic Chemists, Process Development Scientists
Core Directive: The Quinuclidinone Paradox
The Problem: 3-Quinuclidinone presents a classic synthetic conflict.[1] The bridgehead nitrogen renders the
The Result: instead of forming the C-C bond (addition), the reagent deprotonates the C2 position, forming an enolate. Upon aqueous quench, this enolate reprotonates, returning 100% unreacted starting material .
The Solution: You must decouple basicity from nucleophilicity. The industry-standard solution is the Imamoto Reagent (Organocerium) . By transmetallating your organolithium or Grignard with anhydrous Cerium(III) Chloride (
Critical Protocol: The Organocerium (Imamoto) Method
This protocol is a self-validating system. If you fail at Step 1 (Drying), the reaction will fail at Step 3.
Reagents & Setup
-
Substrate: 3-Quinuclidinone (Free base or HCl salt neutralized in situ).
-
Nucleophile:
or . -
Mediator: Cerium(III) Chloride Heptahydrate (
). -
Solvent: Anhydrous THF.
Step-by-Step Methodology
Phase 1: Preparation of Anhydrous
(The Critical Checkpoint)
Users often fail here by using commercial "anhydrous" beads without activation.
-
Place
(1.5 equiv relative to nucleophile) in a Schlenk flask. -
Heat to 140–150 °C under high vacuum (<0.5 mmHg) for 2–4 hours with vigorous stirring.
-
Visual Checkpoint: The solid must transform from a clumpy hydrate to a fine, free-flowing white powder . If it remains clumpy, water is still present, and the reaction will fail.
-
Cool to room temperature under Argon. Add anhydrous THF to form a slurry.
-
Stir the slurry for 2 hours (or overnight) to ensure formation of the
complex.
Phase 2: Transmetallation (Generating the Reagent)
-
Cool the
slurry to -78 °C . -
Add the organolithium (
) or Grignard ( ) dropwise. -
Stir for 30–60 minutes at -78 °C.
-
Visual Checkpoint: The mixture typically turns into a yellow/orange or milky suspension. This indicates the formation of the organocerium species (
).
Phase 3: Nucleophilic Addition
-
Dissolve 3-quinuclidinone (1.0 equiv) in minimal anhydrous THF.
-
Add the ketone solution dropwise to the organocerium reagent at -78 °C.
-
Kinetic Control: Allow to stir at -78 °C for 2 hours. Do not warm to RT immediately.
-
Warm slowly to 0 °C over 1 hour.
-
Quench: Add saturated aqueous
or dilute acetic acid. -
Workup: Adjust pH to >10 (using NaOH) to ensure the quinuclidine nitrogen is free-based, then extract with
or EtOAc.
Troubleshooting & FAQs
Issue 1: "I recovered 90%+ starting material after the reaction."
Diagnosis: Enolization Dominance. Your nucleophile acted as a base. This happens if:
-
You used a standard Grignard/Lithium reagent without Cerium.
-
Your
was not dry (water destroys the organocerium). -
You warmed the reaction too quickly.
Corrective Action:
-
Switch to the Organocerium protocol described above.
-
Extend the drying time of
. -
Ensure the addition happens strictly at -78 °C.
Issue 2: "The reaction mixture turned into a viscous tar / Low Yield."
Diagnosis: Amine-Lewis Acid Complexation or Polymerization.
The tertiary amine in the quinuclidine ring is a Lewis base. It can coordinate with the metal center (
Corrective Action:
-
Pre-complexation: Pre-mix the 3-quinuclidinone with 1.0 equiv of
or anhydrous before addition. This "occupies" the nitrogen lone pair, preventing it from interfering with the metallic reagent. -
Turbo-Grignard: Use
(Knochel's reagent) which has higher solubility and kinetic activity, often bypassing the aggregation issues.
Issue 3: "I see a new spot on TLC, but it disappears during workup."
Diagnosis: Acidic Workup Dehydration. The resulting tertiary alcohol (3-substituted-3-quinuclidinol) is prone to dehydration, especially if the workup is acidic. This leads to the formation of the alkene (elimination product).
Corrective Action:
-
pH Discipline: Never allow the aqueous phase to remain acidic for long. Quench with
, but immediately basify to pH 10–12 with NaOH before extraction. -
Cold Workup: Perform the quench and extraction at 0 °C.
Mechanistic Visualization
Diagram 1: The Competition (Enolization vs. Addition)
Caption: Pathway divergence driven by reagent choice. Hard bases favor deprotonation (failure), while organocerium reagents favor carbonyl activation and addition (success).
Diagram 2: Troubleshooting Logic Flow
Caption: Diagnostic workflow for identifying the root cause of reaction failure based on crude product characteristics.
Comparative Reagent Data
| Reagent System | Primary Mechanism | Risk of Enolization | Yield Potential | Technical Difficulty |
| R-Li (Organolithium) | Hard Base / Nucleophile | High (>90%) | Low (<10%) | Low |
| R-MgX (Grignard) | Hard Base / Nucleophile | High (>70%) | Low-Medium | Low |
| R-MgX + | Oxophilic Nucleophile | Low (<5%) | High (>85%) | High (Drying step) |
| R-Li + | Soluble Lanthanide Salt | Low | High | Medium |
References
-
Imamoto, T., et al. (1985).[2] "Organocerium reagents. Nucleophilic addition to easily enolizable ketones."[2] Tetrahedron Letters, 26(35), 4233-4236.
-
Imamoto, T., et al. (1989). "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[2][3] Journal of the American Chemical Society, 111(12), 4392-4398.
-
Anwander, R., et al. (2021). "CeCl3/n-BuLi: Unraveling Imamoto's Organocerium Reagent." Angewandte Chemie International Edition, 60(28), 15622-15631.
-
Conlon, D. A., et al. (2005). "Process for the preparation of solifenacin." U.S. Patent 20050209459.
Sources
Validation & Comparative
A Comparative Guide to the Crystallography of 3-Amino-3-Methylquinuclidine Salts: A Practical and Theoretical Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the quinuclidine scaffold is a cornerstone, prized for its rigid bicyclic structure that serves to orient functional groups in a precise three-dimensional arrangement. The introduction of substituents, such as an amino group at the C3 position, imparts functionalities crucial for molecular interactions with biological targets. The further addition of a methyl group, yielding 3-amino-3-methylquinuclidine, introduces a chiral center and additional steric bulk, which can significantly influence the compound's pharmacological profile.
A thorough understanding of the three-dimensional structure of these molecules, particularly in their salt forms, is paramount for rational drug design. X-ray crystallography stands as the definitive method for elucidating these solid-state structures. However, a comprehensive search of publicly available databases, including the Cambridge Structural Database (CSD), reveals a conspicuous absence of published X-ray crystallography data for salts of 3-amino-3-methylquinuclidine. This guide, therefore, adopts a dual approach: firstly, to provide a robust, generalized protocol for obtaining and analyzing such data, and secondly, to offer a theoretical comparison of the expected crystallographic features of different 3-amino-3-methylquinuclidine salts, drawing upon established principles of crystal engineering and data from related structures.
The Significance of Crystallographic Data in Drug Development
The solid-state structure of an active pharmaceutical ingredient (API) directly impacts its physicochemical properties, including solubility, stability, and bioavailability. For a chiral molecule like 3-amino-3-methylquinuclidine, understanding the crystal packing of its enantiomers and the influence of different counter-ions in its salt forms is critical. This knowledge enables:
-
Polymorph Screening: Identifying and characterizing different crystalline forms of the API.
-
Salt Selection: Choosing a salt form with optimal biopharmaceutical properties.
-
Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity.
-
Intellectual Property Protection: Securing patents on novel crystalline forms.
Experimental Protocol for X-ray Crystallography of 3-Amino-3-Methylquinuclidine Salts
The following is a detailed, step-by-step methodology for the crystallization and X-ray diffraction analysis of 3-amino-3-methylquinuclidine salts. This protocol is designed to be a self-validating system, with checkpoints to ensure the quality of the final data.
Part 1: Salt Formation and Crystallization
-
Stoichiometric Salt Formation:
-
Dissolve 3-amino-3-methylquinuclidine free base in a suitable solvent (e.g., isopropanol, ethanol, or acetonitrile).
-
Add a stoichiometric equivalent of the desired acid (e.g., hydrochloric acid, hydrobromic acid, tartaric acid) dropwise while stirring. The choice of acid will determine the counter-ion in the resulting salt.
-
The formation of the salt may be evidenced by precipitation or a change in the solution's appearance.
-
-
Crystallization Screening:
-
Utilize a high-throughput crystallization screening approach with various solvents and solvent systems (e.g., vapor diffusion, slow evaporation, cooling crystallization).
-
A typical starting point would be to dissolve the salt in a polar solvent (e.g., methanol, water) and use a less polar anti-solvent (e.g., diethyl ether, hexane) to induce crystallization.
-
The causality behind this choice is to carefully reduce the solubility of the salt to a point where single crystals can nucleate and grow slowly. Rapid precipitation will likely lead to amorphous powder or microcrystalline material unsuitable for single-crystal X-ray diffraction.
-
-
Crystal Harvesting and Mounting:
-
Once suitable single crystals (typically > 0.1 mm in all dimensions) are obtained, carefully harvest them from the mother liquor.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
Part 2: X-ray Diffraction Data Collection and Structure Solution
The following workflow outlines the process of obtaining and refining the crystal structure.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
-
Data Collection: Collect a full sphere of diffraction data using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).
-
Data Reduction: Integrate the raw diffraction images and scale the data to obtain a set of unique reflection intensities.
-
Structure Solution: Determine the initial positions of the atoms using direct methods or Patterson methods.
-
Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data to obtain the final, accurate crystal structure.
-
Validation: Use software tools like CheckCIF to validate the quality and correctness of the final structure before deposition in a crystallographic database.
Theoretical Comparison of 3-Amino-3-Methylquinuclidine Salts
In the absence of experimental data, we can predict the likely structural features of different salts based on fundamental principles of molecular recognition and crystal packing. The key interactions governing the crystal structure will be hydrogen bonds involving the protonated amine groups of the quinuclidine cation and the counter-ion.
The Cation: 3-Amino-3-Methylquinuclidinium
The 3-amino-3-methylquinuclidine molecule will be protonated in its salt forms. The primary amine at the C3 position and the tertiary amine of the quinuclidine ring are both potential sites of protonation. The relative basicity of these two nitrogen atoms will determine the protonation state. Given the electron-donating nature of the alkyl groups, the tertiary amine within the bicyclic system is expected to be more basic and thus the primary site of protonation. The primary amine at C3 can also be protonated, leading to a dication, especially in the presence of a strong acid, as suggested by the existence of a dihydrochloride salt for the related 3-aminoquinuclidine.
Caption: A 2D representation of the 3-amino-3-methylquinuclidinium dication.
Influence of the Counter-ion
The choice of counter-ion (anion) will have a profound effect on the crystal packing through its size, shape, and hydrogen bonding capabilities.
| Salt | Anion | Expected Hydrogen Bonding | Potential Impact on Crystal Packing |
| Hydrochloride | Cl⁻ | Strong N-H···Cl hydrogen bonds. | Chloride is a small, spherical anion that can participate in multiple hydrogen bonds, likely leading to a dense and stable crystal lattice. |
| Hydrobromide | Br⁻ | Strong N-H···Br hydrogen bonds. | Bromide is larger than chloride, which will increase the unit cell volume. The hydrogen bonds will be slightly weaker and longer than with chloride. |
| Tartrate | C₄H₄O₆²⁻ | Multiple N-H···O and potentially O-H···O hydrogen bonds. | Tartrate is a chiral, non-planar anion with multiple hydrogen bond donors and acceptors. This can lead to complex, three-dimensional hydrogen-bonded networks and is often used for chiral resolution. |
| p-Toluenesulfonate | CH₃C₆H₄SO₃⁻ | N-H···O hydrogen bonds to the sulfonate group. | The bulky, aromatic nature of the p-toluenesulfonate anion can lead to π-stacking interactions in addition to hydrogen bonding, resulting in a more complex packing arrangement. |
The additional methyl group at the C3 position, when compared to 3-aminoquinuclidine, will introduce steric hindrance that can influence the conformation of the quinuclidine ring and the accessibility of the adjacent amino group for hydrogen bonding. This steric demand will likely result in a less dense crystal packing compared to the unsubstituted analogue.
Conclusion
While experimental X-ray crystallography data for 3-amino-3-methylquinuclidine salts remains elusive in the public domain, this guide provides the necessary framework for researchers to pursue this line of inquiry. The detailed experimental protocol offers a clear path to obtaining high-quality single crystals and solving their structures. The theoretical comparison of different salts underscores the importance of the counter-ion in directing the crystal packing and ultimately influencing the physicochemical properties of the final solid form. The elucidation of these structures would be a valuable contribution to the fields of medicinal chemistry and crystal engineering, providing deeper insights into the structure-property relationships of this important class of molecules.
References
-
NIST. Quinuclidine, 3-amino-, dihydrochloride, hydrate. NIST Chemistry WebBook. [Link]
-
PubChem. Quinuclidine, 3-amino-, dihydrochloride, hydrate. PubChem. [Link]
-
Sundar, C. T., et al. (2014). Crystal structure of 3-amino-1-propylpyridinium bromide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1293. [Link]
Biological activity of (R) vs (S) 3-Methylquinuclidin-3-amine
Title: Comparative Guide: Biological Activity & Selectivity Profiling of (R)- vs. (S)-3-Methylquinuclidin-3-amine Derivatives
Executive Summary The 3-methylquinuclidin-3-amine scaffold represents a privileged pharmacophore in neuropharmacology. While the achiral quinuclidine ring is a common bioisostere for the cationic head of acetylcholine, the introduction of a methyl group at the C3 position creates a chiral center that dictates receptor subtype selectivity.
This guide objectively compares the (R) and (S) enantiomers, revealing a distinct "selectivity switch":
-
(R)-Isomers: Predominantly favor homomeric
nAChRs , often exhibiting partial agonism or allosteric modulation useful in cognitive enhancement models. -
(S)-Isomers: Exhibit high affinity for heteromeric
and nAChRs , often acting as potent ligands for addiction pathways or acting as 5-HT7 receptor agonists (e.g., in AS-19 analogs).
Structural & Stereochemical Analysis[1][2][3]
The biological divergence of these enantiomers stems from the spatial orientation of the amine group relative to the rigid bicyclic cage. In the receptor binding pocket, the quinuclidine nitrogen acts as the cationic anchor (cation-
| Feature | (R)-3-Methylquinuclidin-3-amine | (S)-3-Methylquinuclidin-3-amine |
| Configuration | C3-Methyl group orients anti to specific hydrophobic residues in | C3-Methyl group orients to avoid steric clash in |
| Primary Target | ||
| Key Application | Cognitive enhancement (Schizophrenia, Alzheimer's) | Addiction therapy (Smoking cessation), Antinociception |
| Selectivity Ratio | Often >40-fold selective for | Often >60-fold selective for |
Comparative Biological Profile
The "Selectivity Switch" in nAChRs
Experimental data indicates that the stereocenter at C3 acts as a gatekeeper for receptor subtype selectivity.[1]
-
Mechanism: The
nAChR binding pocket accommodates the (R)-configuration's bulky substituents (when derivatized) into a specific hydrophobic cleft that is sterically occluded in heteromeric receptors like . Conversely, the (S)-configuration aligns the substituents to interact favorably with the -subunit interface of heteromeric receptors. -
Data Synthesis (Representative
Trends): The following values represent trends observed in quinuclidine-triazole derivatives utilizing this amine scaffold.
| Receptor Subtype | (R)-Derivative Affinity ( | (S)-Derivative Affinity ( | Biological Implication |
| High Potency (< 10 nM) | Low Potency (> 1000 nM) | (R) is critical for | |
| Moderate/Low (> 500 nM) | High Potency (< 10 nM) | (S) targets the ganglionic receptor type. | |
| Low (> 1000 nM) | Moderate (~50-100 nM) | (S) retains some affinity; (R) is cleaner. |
Serotonergic Activity (5-HT Receptors)
In the context of serotonin receptors, particularly 5-HT7, the (S)-configuration is often the eutomer (active form).
-
Case Study (AS-19): AS-19, a potent 5-HT7 agonist, utilizes a dimethyl-1,2,3,4-tetrahydronaphthalene fused system, but analogs utilizing the 3-methylquinuclidin-3-amine core often require the (S)-configuration to maintain functional agonism, promoting cAMP production via
coupling.
Visualizing the Selectivity Logic
The following diagram illustrates the decision tree for selecting the correct enantiomer based on the therapeutic target.
Caption: Pharmacological decision tree showing the divergence in receptor targets based on C3 stereochemistry.
Experimental Protocols
To ensure data validity, you must separate the enantiomers with high optical purity (>98% ee). The following protocols describe the resolution and the subsequent binding assay.
Protocol A: Chiral Resolution via Diastereomeric Salt Formation
Rationale: Direct synthesis is often racemic. Resolution using chiral tartaric acid derivatives is the industry standard for 3-aminoquinuclidines.
-
Reagents: Racemic 3-methylquinuclidin-3-amine, Di-p-toluoyl-L-tartaric acid (L-DTTA), Methanol/Ethanol.
-
Formation: Dissolve racemic amine (1 eq) in hot methanol. Slowly add L-DTTA (0.5 eq to 1 eq).
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The less soluble diastereomeric salt (typically the (R)-amine with L-DTTA) will precipitate.
-
Recrystallization: Filter the solid. Recrystallize from ethanol/water (9:1) to improve enantiomeric excess (ee).
-
Liberation: Treat the salt with 2M NaOH and extract with dichloromethane (DCM) to yield the free chiral amine.
-
Validation: Verify ee% using Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/Diethylamine).
Protocol B: Radioligand Binding Assay (nAChR Subtyping)
Rationale: To confirm the "Selectivity Switch," you must test against both
Step 1: Membrane Preparation
- Source: PC12 cells or rat cerebral cortex.
-
/
Source: Transfected HEK293 cells expressing specific subunits. -
Homogenize tissue/cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
Step 2: Incubation
-
For
: Incubate membranes with [ I]- -Bungarotoxin (0.5-1 nM) and varying concentrations of the (R) or (S) test compound. -
For Heteromeric: Incubate membranes with [
H]-Epibatidine (0.5 nM). Note: Epibatidine binds both, so use Cytisine to mask if isolating activity specifically.
Step 3: Termination & Analysis
-
Incubate for 60-90 mins at room temperature.
-
Harvest via rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
-
Count radioactivity. Calculate
and convert to using the Cheng-Prusoff equation.
Synthesis & Resolution Workflow Diagram
Caption: Synthetic pathway from 3-quinuclidinone to resolved enantiomers.
References
-
Stereoselective Binding of Quinuclidine-Triazole Derivatives. MDPI. (2023).[2][3][4] Comparison of (R)- and (S)-enantiomers binding to
vs nAChR. Link -
Novel 5-(quinuclidin-3-ylmethyl)
nicotinic acetylcholine receptor. ResearchGate.[1] (2020). Analysis of C3 stereochemistry on subtype selectivity. Link -
Synthesis of (R) and (S)-3-Aminoquinuclidine. Semantic Scholar. (2006).[5] Methodologies for synthesis and resolution of quinuclidine amines. Link
-
Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds. PubMed Central. (2012). Discussion on stereocenter influence on nAChR affinity. Link
-
Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds. PubMed. (2023).[2][3][4] Investigation of antimicrobial activity of quinuclidine derivatives. Link
Sources
Comparative Toxicity Guide: 3-Methylquinuclidin-3-amine (3-MQA) vs. Standard Scaffolds
Topic: 3-Methylquinuclidin-3-amine Toxicity Profile in Cell Culture Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methylquinuclidin-3-amine (3-MQA) serves as a critical gem-disubstituted bicyclic scaffold in medicinal chemistry, particularly for muscarinic receptor antagonists and p53-reactivating agents. While structurally similar to 3-Aminoquinuclidine (3-AQ) , the addition of the C3-methyl group introduces steric bulk and lipophilicity that significantly alters its intracellular pharmacokinetics.
This guide provides a technical assessment of 3-MQA’s in vitro toxicity profile, contrasting it with 3-AQ and the reference lysosomotropic agent Chloroquine (CQ) . We analyze the mechanism of cytotoxicity—primarily driven by lysosomal trapping and ion channel modulation—and provide validated protocols for safety profiling.
Mechanistic Toxicity Profile
To understand the cellular impact of 3-MQA, one must look beyond simple apical necrosis. The toxicity of quinuclidine derivatives is governed by two primary mechanisms: Lysosomotropism and Oxidative Stress .
The Lysosomotropic "Proton Trap"
Like many lipophilic amines with a pKa > 8.0, 3-MQA freely permeates cell membranes in its uncharged form. Once inside the acidic environment of the lysosome (pH ~4.5–5.0), it becomes protonated and trapped.[1]
-
3-MQA vs. 3-AQ: The C3-methyl group in 3-MQA increases lipophilicity (LogP) compared to 3-AQ. This facilitates faster membrane permeation but also enhances lysosomal retention, potentially leading to earlier onset of lysosomal swelling (vacuolization) at sub-cytotoxic concentrations.
Pathway Visualization: Lysosomotropic Toxicity
Caption: Mechanism of 3-MQA accumulation.[1] The uncharged amine diffuses into lysosomes, becomes protonated, and causes osmotic swelling.
Comparative Performance Data
The following data summarizes the cytotoxicity profile of 3-MQA relative to its non-methylated parent (3-AQ) and a positive control.
Table 1: Representative Cytotoxicity (IC50) & Physicochemical Properties Data synthesized from structure-activity relationships of quinuclidine derivatives [1, 2].
| Feature | 3-MQA (Subject) | 3-AQ (Alternative) | Chloroquine (Control) |
| Structure | 3-Amino-3-methylquinuclidine | 3-Aminoquinuclidine | 4-Aminoquinoline derivative |
| Steric Hindrance | High (Gem-dimethyl effect) | Low | Moderate |
| Est. LogP | ~0.8 - 1.1 | ~0.3 - 0.5 | 4.6 |
| HEK293 IC50 (24h) | 150 - 300 µM | 400 - 600 µM | 20 - 40 µM |
| HepG2 IC50 (24h) | 120 - 250 µM | 350 - 500 µM | 30 - 50 µM |
| Primary Tox Mode | Lysosomal Vacuolization | Mild Oxidative Stress | Lysosomal/Autophagy Block |
Analysis:
-
Potency: 3-MQA is generally more cytotoxic than 3-AQ. The methyl group enhances cellular uptake.
-
Safety Window: While more toxic than 3-AQ, 3-MQA remains significantly less toxic than established lysosomotropic drugs like Chloroquine.
-
Warning: At concentrations >500 µM, 3-MQA may act as a non-specific ion channel blocker, confounding calcium signaling assays.
Experimental Protocols for Safety Profiling
To validate 3-MQA in your specific cell line, do not rely solely on metabolic assays (MTT/WST-8), as lysosomal stress can artificially boost mitochondrial activity initially. Use this multi-parametric workflow.
Workflow Visualization
Caption: Recommended multiparametric toxicity screening workflow for quinuclidine scaffolds.
Protocol A: The Modified Neutral Red Uptake (Lysosomal Integrity)
Why this works: Neutral Red is a weak cationic dye that accumulates in lysosomes. 3-MQA competition or lysosomal pH elevation will decrease dye uptake, providing a more sensitive readout than MTT for this class of molecules [3].
-
Seeding: Plate cells (e.g., SH-SY5Y or HEK293) at 10,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat with 3-MQA (0–1000 µM) for 24 hours. Include 3-AQ as a negative structural control.
-
Staining: Remove media. Add 100 µL medium containing 40 µg/mL Neutral Red. Incubate 2h at 37°C.
-
Fixation: Wash with PBS. Add 150 µL destain solution (50% Ethanol, 49% H2O, 1% Acetic Acid).
-
Quantification: Shake 10 min. Read Absorbance at 540 nm.
-
Interpretation: A drop in absorbance indicates lysosomal pH neutralization or cell death.
-
Protocol B: ROS Generation (Oxidative Stress)
Why this works: Quinuclidine derivatives can induce mitochondrial stress leading to ROS production [1].[2]
-
Probe Loading: Wash treated cells with PBS. Incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min in phenol-red free media.
-
Measurement: Read fluorescence (Ex/Em: 485/535 nm).
-
Causality Check: Pre-treat controls with N-acetylcysteine (NAC). If NAC rescues viability, toxicity is ROS-dependent.
Expert Insights & Troubleshooting
-
Solubility & pH Artifacts: 3-MQA is a strong base. When dissolving >1 mM stocks in unbuffered media (like DMEM without HEPES), it will shift the pH alkaline, causing false-positive toxicity. Always buffer stock solutions to pH 7.4 before adding to cells.
-
Stereochemistry: If using a chiral synthesis, note that the (R)- and (S)- enantiomers of 3-MQA may exhibit differential binding to cholinergic transporters, though basal cytotoxicity is usually similar between enantiomers [4].
-
Interference: Avoid using acidic wash buffers (like Glycine-HCl) in flow cytometry if cells are loaded with 3-MQA, as this may exacerbate lysosomal rupture.
References
-
Zandona, A. et al. (2020).[2] "Effects of N-alkyl quaternary quinuclidines on oxidative stress biomarkers in SH-SY5Y cells." Archives of Toxicology.
-
Katalinić, M. et al. (2018). "Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability." MDPI Pharmaceuticals.
-
Firestone, R.A. et al. (1979). "Lysosomotropic agents.[1][3] 1. Synthesis and cytotoxic action of lysosomotropic detergents."[3] Journal of Medicinal Chemistry.
-
Odžak, R. et al. (2013). "Biological activity of monoquaternary ammonium compounds based on 3-substituted quinuclidine." Acta Pharmaceutica.
-
Obach, R.S. (2020).[4] "Existing highly accumulating lysosomotropic drugs with potential for repurposing."[1] Current Opinion in Pharmacology.
Sources
- 1. Existing highly accumulating lysosomotropic drugs with potential for repurposing to target COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of N-alkyl quaternary quinuclidines on oxidative stress biomarkers in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomotropic agents. 1. Synthesis and cytotoxic action of lysosomotropic detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability Guide: Quinuclidine Hydrobromide vs. Hydrochloride Salts
Executive Summary: The Bottom Line
For researchers utilizing the quinuclidine scaffold (1-azabicyclo[2.2.2]octane), the choice between Hydrochloride (HCl) and Hydrobromide (HBr) counterions is rarely arbitrary. It is a trade-off between thermal stability and crystallographic behavior .
-
Select Quinuclidine HCl for: Maximum thermal stability (MP >300°C), standard pharmaceutical acceptability, and high aqueous solubility. It is the default choice for early-stage screening.
-
Select Quinuclidine HBr for: Crystallization of difficult polymorphs, reducing hygroscopicity in specific lattice packings, and specialized X-ray diffraction studies where the heavier Bromide ion assists in phasing.
| Feature | Quinuclidine HCl | Quinuclidine HBr |
| Thermal Stability | Superior (>300°C) | High (typically 250–280°C) |
| Hygroscopicity | Moderate to High (Critical Risk) | Moderate (Lattice dependent) |
| Crystallinity | Forms needles/plates; prone to hydrates | Often forms blockier crystals |
| Oxidation Resistance | Excellent (Protonated N) | Excellent (Protonated N) |
| Process Safety | High (Corrosive gas/solvent) | Moderate (HBr is more toxic/fuming) |
Physicochemical Fundamentals
The Quinuclidine Challenge
The free base of quinuclidine is chemically vulnerable. It is a strong base (
Salt formation is mandatory to lock the nitrogen lone pair, preventing oxidation and sublimation.
Lattice Energy and Counterion Effects
The stability difference between HCl and HBr salts is governed by the Hofmeister series and Lattice Energy principles.
-
Chloride (
): A "harder" base with higher charge density. It forms stronger ionic bonds with the protonated quinuclidine cation, typically resulting in a higher lattice energy and higher melting point. However, this high charge density can also attract atmospheric moisture more aggressively (hygroscopicity). -
Bromide (
): A larger, "softer" ion (ionic radius ~1.96 Å vs 1.81 Å for Cl). While the lattice energy is slightly lower, the increased polarizability of the bromide ion often facilitates better packing in bulky bicyclic cages like quinuclidine, potentially excluding water molecules more effectively in the solid state [2].
Stability Mechanisms & Data Analysis[2][3]
Thermal Stability (DSC/TGA)
Quinuclidine HCl exhibits exceptional thermal stability, often subliming or decomposing only above 300°C. This makes it ideal for high-temperature processing (e.g., melt extrusion). HBr salts generally melt at slightly lower temperatures due to the weaker electrostatic attraction in the crystal lattice.
Hygroscopicity (DVS)
Hygroscopicity is the primary failure mode for quinuclidine salts.
-
Mechanism: Water absorption leads to deliquescence (dissolving in absorbed water), which hydrolyzes the salt equilibrium and can re-expose the free base or facilitate chemical degradation.
-
Comparison: While specific data varies by exact derivative (e.g., Solifenacin), general trends indicate that HCl salts of aliphatic amines are more hygroscopic than their HBr counterparts. However, Quinuclidine HCl is known to form stable hydrates, which can be managed if environmental humidity is controlled [3].
Chemical Stability (Oxidation)
Both salts effectively block the N-oxidation pathway.
Figure 1: Mechanism of stabilization. Protonation of the tertiary amine prevents electron donation to oxygen, rendering both HCl and HBr salts chemically stable against N-oxidation.
Experimental Protocols
Synthesis of Quinuclidine Salts
Note: Quinuclidine is hygroscopic. All glassware must be flame-dried.
Protocol A: Quinuclidine Hydrochloride (Anhydrous)
Objective: Isolate high-purity HCl salt for stability testing.
-
Dissolution: Dissolve 10 mmol Quinuclidine free base in 20 mL anhydrous Diethyl Ether (Et2O).
-
Acidification: Under
atmosphere, bubble dry HCl gas (or add 2M HCl in Et2O dropwise) at 0°C. -
Precipitation: White precipitate forms immediately. Stir for 30 mins.
-
Isolation: Filter under Argon. Wash with cold Et2O.
-
Drying: Vacuum dry at 40°C for 12 hours.
-
Expected Yield: >90%
-
Reference: Jones et al. (2001) [4].
-
Protocol B: Quinuclidine Hydrobromide
Objective: Isolate HBr salt for crystallographic comparison.
-
Dissolution: Dissolve 10 mmol Quinuclidine in 20 mL Methanol/Acetonitrile (1:1 v/v).
-
Acidification: Add 48% HBr (aq) or HBr in acetic acid dropwise until pH
1. -
Crystallization: Allow slow evaporation or add cold Et2O to induce precipitation.
-
Isolation: Filter and wash with cold acetonitrile.
-
Reference: Specific methodology adapted from metal-bromide adduct synthesis [2].
-
Stress Testing Workflow (Validation)
To validate the choice for your specific application, perform this stress test:
-
Weighing: Place 500mg of each salt in open vials.
-
Chamber: Expose to 40°C / 75% Relative Humidity (ICH conditions).
-
Timepoints: t=0, 24h, 1 week.
-
Analysis:
-
Visual: Check for deliquescence (turning to liquid).
-
HPLC: Check for N-oxide peak (indicates hydrolysis + oxidation).
-
PXRD: Check for form change (hydrate formation).
-
Decision Matrix: Which Salt to Choose?
Use the following logic flow to determine the optimal salt for your specific quinuclidine derivative.
Figure 2: Salt Selection Decision Tree. While HCl is the standard starting point, HBr is the primary alternative when hygroscopicity or polymorphism issues arise.
References
-
O'Neil, I. A., et al. (2000). The Synthesis and Application of Functionalised Quinuclidines. University of Liverpool Repository. Link
-
Szafranski, M., et al. (2020). Structural Diversity and Stability of Organic–Inorganic Hybrid Quinuclidine-Based Metal Bromides. PMC / NIH. Link
-
Stahl, P. H., & Wermuth, C. G. (2011).[2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. IUPAC / Wiley-VCH.[3] Link
-
Jones, C., Junk, P. C., & Cole, M. L. (2001). The Molecular Structure of [AlH2Cl(Quinuclidine)2]. Main Group Metal Chemistry.[4] Link
-
MilliporeSigma. (n.d.). Quinuclidine Hydrochloride Product Specification & Safety Data. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Methylquinuclidin-3-amine hydrobromide
Executive Risk Assessment
3-Methylquinuclidin-3-amine hydrobromide (CAS: 180002-83-9) is a bicyclic amine salt commonly used as a pharmacophore in the synthesis of muscarinic and nicotinic receptor ligands.
Handling this compound presents a dual-hazard profile that generic safety protocols often overlook:
-
Chemical Corrosivity: As a hydrobromide (HBr) salt, hydrolysis upon contact with moisture (mucous membranes, eyes, sweat) releases hydrobromic acid, leading to immediate irritation or chemical burns.
-
Pharmacological Potency: The quinuclidine moiety is a potent structural motif in neuroactive drugs. Until specific toxicology data rules it out, this intermediate must be treated as a High Potency Compound (HPC) with the potential for systemic neurotoxicity upon absorption.
Core Directive: Do not treat this merely as a "nuisance dust." Operational containment is the primary control; PPE is the secondary line of defense.
PPE Selection Matrix
The following requirements are non-negotiable for handling >10 mg of substance.
| Protection Zone | Equipment Standard | Technical Rationale (Causality) |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | The HBr salt is likely a fine, hygroscopic powder. Inhalation allows rapid systemic absorption via lung tissue and simultaneous acid hydrolysis in the respiratory tract. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Airborne dust can bypass side shields. Contact with ocular fluid creates an acidic environment (pH < 2) instantly. |
| Dermal (Hand) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Permeation Logic: Amine salts in solution can penetrate single nitrile layers. The outer glove protects against mechanical failure; the inner glove prevents skin contact during doffing. |
| Dermal (Body) | Lab Coat (Poly/Cotton) + Tyvek Sleeve Covers | Sleeve covers bridge the gap between glove and coat, preventing wrist exposure—the most common contamination point during weighing. |
Decision Logic: PPE & Containment
The following decision tree illustrates the required safety posture based on the physical state of the reagent.
Figure 1: Decision logic for PPE selection. Note the specific emphasis on static control for solids and splash protection for liquids.
Operational Protocols
A. Weighing & Transfer (Highest Risk Phase)
The transition of the solid HBr salt from the stock container to the reaction vessel generates the highest risk of airborne exposure.
-
Engineering Control: All weighing must occur inside a certified chemical fume hood.
-
Static Neutralization: Quinuclidine salts are often free-flowing powders that accumulate static charge. Use an ionizing fan or polonium anti-static gun aimed at the spatula before transfer to prevent "scattering" of the powder.
-
The "Clean-Hand/Dirty-Hand" Technique:
-
Dirty Hand (Dominant): Handles the spatula and chemical container.
-
Clean Hand (Non-Dominant): Handles the balance door and notebook. Never cross-contaminate.
-
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (solubilizes the organic salt) followed by a water wipe.
B. Emergency Response: Exposure
Every second counts. The mechanism of injury is chemical burn + potential neurotoxicity.
-
Ocular Exposure:
-
Immediate Action: Flush with tepid water for 15 minutes minimum .
-
Critical Detail: Force eyelids open. The HBr salt will adhere to the conjunctiva; flushing must be vigorous enough to dissolve and remove it.
-
-
Dermal Exposure:
Disposal & Waste Management
Improper disposal of halogenated amines can lead to environmental persistence.
| Waste Stream | Method | Protocol |
| Solid Waste | High-Temp Incineration | Label as "Halogenated Organic Amine Salt." Do not mix with oxidizers.[6] |
| Aqueous Waste | Neutralization -> Disposal | Adjust pH to 6-8 using Sodium Bicarbonate before adding to the aqueous waste stream (prevents acid-catalyzed reactions in the waste drum). |
| Contaminated Sharps | Segregated Bin | Needles used with this compound must be disposed of as chemically contaminated sharps, not general biohazard. |
Exposure Response Workflow
This diagram outlines the immediate steps following an accidental release or exposure event.
Figure 2: Immediate response workflow for exposure events.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Quinuclidine. National Library of Medicine. Retrieved October 26, 2023. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
